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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 17αH-Gitoxigenin: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 17αH-Gitoxigenin, a cardenolide of significant interest in pharmacology and medicinal chemistry. A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 17αH-Gitoxigenin, a cardenolide of significant interest in pharmacology and medicinal chemistry. As a member of the cardiac glycoside family, its unique structural features underpin its biological activity, making a thorough understanding of its chemistry essential for research and development.

Core Molecular Identity and Stereochemistry

Gitoxigenin is a naturally occurring cardiac glycoside, characterized by a steroid nucleus with specific hydroxyl substitutions and a lactone ring. The designation "17αH-Gitoxigenin" specifies the stereochemistry at the 17th carbon position, which is crucial for its biological function.

Chemical Structure

The foundational structure of 17αH-Gitoxigenin consists of a C23 steroid skeleton. Key functional groups include hydroxyl (-OH) groups at the 3β, 14β, and 16β positions. A hallmark of cardenolides is the five-membered unsaturated lactone ring (a butenolide) attached at the C-17 position. In 17αH-Gitoxigenin, the hydrogen atom at C-17 is in the alpha (α) configuration, which dictates that the lactone ring is in the beta (β) configuration. This β-orientation of the lactone ring is a critical determinant of its biological activity.[1][2][3][4][5][6]

The IUPAC name for this structure is 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one.[7][]

Gitoxigenin_Structure img img

Caption: Chemical structure of Gitoxigenin.

A Note on C-17 Stereoisomers

It is important to distinguish 17αH-Gitoxigenin from its isomer, 17βH-Gitoxigenin. In the latter, the hydrogen at C-17 is in the β position, forcing the lactone ring into the α position. This seemingly minor change can have a significant impact on the molecule's three-dimensional shape and, consequently, its binding affinity to its biological target, the Na+/K+-ATPase.[9] The naturally predominant and more biologically active form is typically the one with the 17β-lactone ring (17αH).

Molecular Formula and Weight

The chemical properties of 17αH-Gitoxigenin are summarized in the table below.

PropertyValue
Molecular Formula C23H34O5
Molecular Weight 390.51 g/mol
Appearance Light yellow flakes
CAS Number 545-26-6

Biological Activity and Mechanism of Action

As a cardiac glycoside, the primary mechanism of action of 17αH-Gitoxigenin is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[7][10]

Inhibition of this pump leads to an increase in intracellular sodium ion concentration. This, in turn, affects the sodium-calcium exchanger, leading to an accumulation of intracellular calcium. In cardiac muscle cells, this increased calcium concentration enhances the force of contraction, which is the basis for its cardiotonic effects.[3][5] Beyond its effects on the heart, this mechanism is also being explored for its potential in cancer therapy, as altered ion gradients can trigger apoptosis in cancer cells.[4][11]

moa cluster_cell Cell Membrane Gitoxigenin 17αH-Gitoxigenin NaK_ATPase Na+/K+-ATPase Gitoxigenin->NaK_ATPase Inhibits Na_Ca_Exchanger Na+/Ca2+ Exchanger NaK_ATPase->Na_Ca_Exchanger Increased intracellular Na+ affects Ca_ion Intracellular Ca2+ Na_Ca_Exchanger->Ca_ion Leads to increased Contraction Enhanced Cardiac Contraction Ca_ion->Contraction Apoptosis Apoptosis (in cancer cells) Ca_ion->Apoptosis

Caption: Mechanism of action of 17αH-Gitoxigenin.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of 17αH-Gitoxigenin from natural sources, typically plants of the Digitalis genus, require a multi-step process involving extraction, purification, and spectroscopic analysis.

Isolation and Purification Workflow

A general workflow for the isolation and purification of 17αH-Gitoxigenin is outlined below. The choice of solvents and chromatographic conditions may need to be optimized based on the specific plant material.

Step 1: Extraction

  • Dry and pulverize the plant material (e.g., leaves of Digitalis purpurea).

  • Perform a Soxhlet extraction or maceration with a polar solvent such as ethanol or methanol to extract the glycosides.

  • Concentrate the extract under reduced pressure to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

  • Dissolve the crude extract in an aqueous alcohol solution.

  • Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity. Cardiac glycosides are typically found in the more polar fractions.

Step 3: Chromatographic Purification

  • Subject the enriched fraction to column chromatography using silica gel or a similar stationary phase.

  • Elute with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different glycosides.

  • Monitor the fractions using Thin Layer Chromatography (TLC) and a suitable visualization agent (e.g., Liebermann-Burchard reagent).

  • Pool the fractions containing the compound of interest.

  • Perform further purification using High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain highly pure 17αH-Gitoxigenin.

workflow Plant Plant Material Extract Extraction Plant->Extract Partition Liquid-Liquid Partitioning Extract->Partition Column Column Chromatography Partition->Column HPLC HPLC Purification Column->HPLC Pure Pure 17αH-Gitoxigenin HPLC->Pure Characterization Spectroscopic Characterization Pure->Characterization

Caption: General workflow for isolation and characterization.

Spectroscopic Characterization

The identity and purity of the isolated 17αH-Gitoxigenin are confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the detailed structure, including the connectivity of atoms and the stereochemistry. The chemical shifts and coupling constants of the protons and carbons are characteristic of the cardenolide skeleton.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyls (broad O-H stretch), the steroid backbone (C-H stretches), and the unsaturated lactone ring (C=O and C=C stretches).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows a characteristic absorption maximum for the α,β-unsaturated lactone ring.

Conclusion

17αH-Gitoxigenin is a cardiac glycoside with a well-defined chemical structure and a potent biological activity centered on the inhibition of the Na+/K+-ATPase pump. A precise understanding of its stereochemistry, particularly at the C-17 position, is paramount for appreciating its structure-activity relationship. The methodologies for its isolation and characterization are well-established, enabling further research into its therapeutic potential beyond cardiotonic applications, including the promising field of oncology. This guide serves as a foundational resource for professionals engaged in the study and development of this important natural product.

References

  • CARDIAC GLYCOSIDES. (2020, May 5). Retrieved from [Link]

  • Fuller, R. W., et al. (1993). Cardiac glycosides. 6. Gitoxigenin C16 acetates, formates, methoxycarbonates, and digitoxosides. Synthesis and Na+,K+-ATPase inhibitory activities. Journal of Medicinal Chemistry, 36(11), 1536-1541.
  • Prassas, I., & Diamandis, E. P. (2008). Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. Trends in Pharmacological Sciences, 29(12), 646-653.
  • University of Illinois. (n.d.). Cardiac glycosides. Retrieved from [Link]

  • Yao, X. S., et al. (2019). Design and synthesis of biotinylated cardiac glycosides for probing Nur77 protein inducting pathway. Bioorganic & Medicinal Chemistry Letters, 29(5), 723-727.
  • ResearchGate. (n.d.). Structure of some cardenolides isolated from Calotropis procera. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response. Retrieved from [Link]

  • Slideshare. (n.d.). Cardiac glycosides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase. Retrieved from [Link]

  • El-Askary, H., et al. (1993). Cardenolide glycosides with doubly linked sugars from Gomphocarpus sinaicus. Phytochemistry, 34(5), 1399-1402.
  • Royal Society of Chemistry. (2025). Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis.
  • National Center for Biotechnology Information. (n.d.). New 99mTc-Labeled Digitoxigenin Derivative for Cancer Cell Identification. Retrieved from [Link]

  • MDPI. (n.d.). Quo vadis Cardiac Glycoside Research?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cardenolide. Retrieved from [Link]

Sources

Exploratory

A Deep Dive into the Bioactivity of 17βH-Gitoxigenin Versus Digitoxigenin: A Technical Guide for Researchers

This in-depth technical guide offers a comprehensive analysis of the core biological activities of two closely related cardiac glycosides: 17βH-Gitoxigenin and digitoxigenin. Designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide offers a comprehensive analysis of the core biological activities of two closely related cardiac glycosides: 17βH-Gitoxigenin and digitoxigenin. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a nuanced understanding of the structure-activity relationships, mechanisms of action, and comparative bioactivities of these potent compounds. By elucidating the subtle yet significant differences in their molecular interactions and cellular effects, this guide aims to empower researchers to make informed decisions in their experimental designs and drug discovery efforts.

Introduction: The Nuances of Cardiac Glycoside Structure and Function

Cardiac glycosides, a class of naturally derived compounds, have a long and storied history in the treatment of cardiac conditions. Their therapeutic effects are primarily mediated by their specific inhibition of the Na+/K+-ATPase, a ubiquitous ion pump essential for maintaining cellular electrochemical gradients.[1] This inhibition leads to a cascade of events culminating in increased intracellular calcium concentrations and enhanced cardiac contractility.

At the core of this guide are two aglycone steroids: digitoxigenin and 17βH-gitoxigenin. While structurally very similar, a single hydroxyl group at the C16 position of gitoxigenin distinguishes it from digitoxigenin and profoundly influences its biological activity. This document will dissect these differences, providing a detailed comparison of their mechanisms of action, potencies, and cytotoxic profiles.

Molecular Structures: The Critical C16 Hydroxyl Group

The fundamental difference between 17βH-gitoxigenin and digitoxigenin lies in the presence of a hydroxyl (-OH) group at the 16β position of the steroid nucleus in gitoxigenin. Digitoxigenin lacks this functional group. This seemingly minor structural alteration has significant implications for the molecule's interaction with its biological targets.

Mechanism of Action: Beyond Simple Pump Inhibition

The primary molecular target for both 17βH-gitoxigenin and digitoxigenin is the α-subunit of the Na+/K+-ATPase.[1] Inhibition of this ion pump disrupts the sodium gradient across the cell membrane, leading to an increase in intracellular sodium. This, in turn, affects the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent rise in intracellular calcium levels. In cardiomyocytes, this elevated calcium enhances the force of contraction.

However, the biological effects of these cardiac glycosides are not solely dependent on this ion-pumping inhibition. The Na+/K+-ATPase also functions as a signaling scaffold, and the binding of cardiac glycosides can trigger various intracellular signaling cascades independent of ion concentration changes. These pathways can include the activation of Src kinase, transactivation of the epidermal growth factor receptor (EGFR), and subsequent stimulation of the Ras/ERK1/2 signaling cascade. These signaling events are increasingly recognized as crucial mediators of the anticancer effects of cardiac glycosides.

Comparative Biological Activity: A Quantitative Analysis

A critical aspect of understanding the differences between 17βH-gitoxigenin and digitoxigenin lies in the quantitative comparison of their biological activities.

Inhibition of Na+/K+-ATPase

Direct comparative studies on the inhibitory potency of these two aglycones against Na+/K+-ATPase have revealed important distinctions. One study reported the following inhibitory constants (Ki):

CompoundKi (nM) for Na+/K+-ATPase Inhibition
Digitoxigenin 176
17βH-Gitoxigenin 403

Data from a comparative study on glycosylated and non-glycosylated cardiac glycosides.

These data suggest that digitoxigenin is a more potent inhibitor of the Na+/K+-ATPase than 17βH-gitoxigenin . The presence of the C16-OH group in gitoxigenin appears to decrease its binding affinity for the enzyme.

Cytotoxicity in Cancer Cell Lines

The anticancer potential of cardiac glycosides is a burgeoning area of research. Comparative studies on the cytotoxicity of these compounds are crucial for identifying promising therapeutic candidates.

While direct side-by-side comparisons of the IC50 values for 17βH-gitoxigenin and digitoxigenin in the same cancer cell line are not abundantly available in the literature, existing data for digitoxigenin and related compounds provide valuable insights. For instance, digitoxin, the glycoside form of digitoxigenin, has demonstrated potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range. One study found that digitoxin exhibited the highest cytotoxicity against HeLa cervical cancer cells with an IC50 value of 28 nM at 48 hours.[1] Another study reported that the lack of a hydroxyl group at the C-16 position is important for high growth inhibitory activity, suggesting that digitoxigenin may be more cytotoxic than gitoxigenin.

It is important to note that the sugar moiety attached to the aglycone plays a fundamental role in the cytotoxicity of cardiac glycosides. Studies have consistently shown that the glycoside forms are significantly more potent than their corresponding aglycones.

Experimental Protocols: Methodologies for Assessing Biological Activity

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of cardiac glycosides.

Na+/K+-ATPase Inhibition Assay (Purified Enzyme)

This protocol outlines a colorimetric assay to determine the inhibitory effect of test compounds on purified Na+/K+-ATPase.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor (e.g., ouabain).

Materials:

  • Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl2

  • ATP solution (100 mM)

  • Test compounds (17βH-Gitoxigenin, Digitoxigenin) dissolved in DMSO

  • Ouabain solution (10 mM)

  • Malachite Green Reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and ouabain (positive control) in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the diluted test compounds or controls to the respective wells. Include a "no inhibitor" control (DMSO vehicle) and a "total inhibition" control (high concentration of ouabain).

  • Add 20 µL of the purified Na+/K+-ATPase solution to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of ATP solution to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent.

  • Incubate for 15 minutes at room temperature for color development.

  • Measure the absorbance at 620 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compounds (17βH-Gitoxigenin, Digitoxigenin) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathway of Na+/K+-ATPase Inhibition

NaK_ATPase_Signaling CG Cardiac Glycoside (Gitoxigenin or Digitoxigenin) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Disruption of Gradient Src Src Kinase NKA->Src Signalosome Activation NCX Na+/Ca2+ Exchanger (Reversed) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contraction ↑ Myocardial Contractility Ca_in->Contraction EGFR EGFR Src->EGFR Ras_ERK Ras/ERK1/2 Pathway EGFR->Ras_ERK Anticancer Anticancer Effects (Apoptosis, Growth Inhibition) Ras_ERK->Anticancer

Caption: Signaling pathways activated by cardiac glycoside binding to Na+/K+-ATPase.

Experimental Workflow for Comparative Bioactivity Analysis

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data_analysis Data Analysis & Comparison cluster_in_vivo In Vivo Studies (Future Work) NKA_Assay Na+/K+-ATPase Inhibition Assay (Purified Enzyme) IC50_NKA IC50 (NKA) NKA_Assay->IC50_NKA Determine IC50 MTT_Assay Cell Viability Assay (MTT) (Cancer Cell Lines) IC50_Cyto IC50 (Cytotoxicity) MTT_Assay->IC50_Cyto Determine IC50 Compare_Potency Compare Na+/K+-ATPase Inhibitory Potency IC50_NKA->Compare_Potency Compare_Cytotoxicity Compare Cytotoxicity IC50_Cyto->Compare_Cytotoxicity Conclusion Conclusion on Comparative Bioactivity Compare_Potency->Conclusion Compare_Cytotoxicity->Conclusion Toxicity_Study Toxicity Studies (LD50) (Animal Models) Efficacy_Study Efficacy Studies (Xenograft Models) Conclusion->Toxicity_Study Conclusion->Efficacy_Study

Caption: Experimental workflow for comparing the bioactivity of 17βH-Gitoxigenin and Digitoxigenin.

Therapeutic and Toxicological Considerations

Both 17βH-gitoxigenin and digitoxigenin, like all cardiac glycosides, have a narrow therapeutic index, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[2] The toxic effects are an extension of their therapeutic mechanism and can manifest as cardiac arrhythmias, gastrointestinal disturbances, and neurological symptoms.

While specific in vivo toxicity data (e.g., LD50 values) directly comparing gitoxigenin and digitoxigenin are limited, the higher potency of digitoxigenin in inhibiting Na+/K+-ATPase suggests it may have a lower therapeutic index. Further in vivo studies are necessary to definitively characterize and compare their toxicological profiles.

Conclusion and Future Directions

This technical guide has provided a detailed comparative analysis of the biological activities of 17βH-gitoxigenin and digitoxigenin. The key differentiator, the C16-hydroxyl group in gitoxigenin, leads to a lower inhibitory potency against Na+/K+-ATPase compared to digitoxigenin. While direct comparative cytotoxicity data is still emerging, the available evidence suggests that digitoxigenin may possess greater anticancer activity.

Future research should focus on direct, head-to-head comparisons of these two compounds in a variety of cancer cell lines to definitively establish their relative cytotoxic potencies. Furthermore, in vivo studies are crucial to evaluate their therapeutic efficacy and toxicological profiles in animal models. A deeper understanding of how the C16-OH group influences the interaction with the Na+/K+-ATPase at a molecular level could also provide valuable insights for the rational design of novel cardiac glycoside-based therapeutics with improved efficacy and safety profiles.

References

  • Hallböök, F., Jirström, K., & Rydén, L. (2011). Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients. International Journal of Oncology, 38(5), 1429-1435.
  • Chen, Y., Li, X., Wang, C., & Zhang, H. (2020). Digitoxin exhibits anticancer activity in cervical cancer cells by inducing DNA damage and G2/M cell cycle arrest. Oncology Reports, 44(5), 2058-2068.
  • Roever, C., Ferrante, J., Gonzalez, E. C., Pal, N., & Roetzheim, R. G. (2000). Comparing the toxicity of digoxin and digitoxin in a geriatric population: should an old drug be rediscovered?. Southern medical journal, 93(2), 199–202.
  • Elbaz, H. A., Stueckle, T. A., Dinu, C. Z., & Rojanasakul, Y. (2012). Digitoxin and its analogs as novel cancer therapeutics.
  • Newman, R. A., Yang, P., Pawlus, A. D., & Block, K. I. (2008). Cardiac glycosides as novel cancer therapeutic agents. Molecular interventions, 8(1), 36–49.
  • Zhang, H., Wang, H. Y., Wu, B., & O'Doherty, G. A. (2015). Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity. ACS medicinal chemistry letters, 6(10), 1073–1078.
  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature reviews. Drug discovery, 7(11), 926–935.
  • de Oliveira, M. T., da Silva, A. F., da Silva, C. C., de Almeida, M. V., & de Oliveira, V. L. (2017). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase. Biochimica et biophysica acta. Biomembranes, 1859(12), 2361–2371.
  • Sweadner, K. J., & Donnet, C. (2001). Structural and functional diversity of Na,K-ATPase. The Journal of experimental biology, 204(Pt 2), 245–252.
  • Aperia, A. (2007). The Na+, K+-ATPase/Src signaling complex. American journal of physiology. Cell physiology, 293(5), C1465–C1469.

Sources

Foundational

17-alpha-H-Gitoxigenin CAS number 4433-59-4 properties

An In-depth Technical Guide to 17-alpha-H-Gitoxigenin (CAS: 4433-59-4) Executive Summary This guide provides a comprehensive technical overview of 17-alpha-H-Gitoxigenin, a cardiac glycoside belonging to the cardenolide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 17-alpha-H-Gitoxigenin (CAS: 4433-59-4)

Executive Summary

This guide provides a comprehensive technical overview of 17-alpha-H-Gitoxigenin, a cardiac glycoside belonging to the cardenolide class of steroids. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues such as digitoxigenin and digoxigenin to present its core properties, analytical characterization methodologies, biological mechanism of action, and potential applications. As a member of a pharmacologically potent class of compounds, this guide is intended for researchers, scientists, and drug development professionals investigating novel cardiac glycosides for therapeutic use.

Introduction and Chemical Identity

17-alpha-H-Gitoxigenin (CAS No. 4433-59-4) is a stereoisomer of Gitoxigenin, a C23 steroid characterized by a five-membered lactone ring attached at the C-17 position. It belongs to the broader family of cardiac glycosides, a class of naturally occurring compounds renowned for their potent effects on heart muscle.[1][2] The core structure is a steroid nucleus, but unlike many endogenous steroids, cardiac glycosides feature an unusual cis-fusion between the A/B and C/D rings and a 14β-hydroxyl group, which are critical for biological activity.

This compound has been isolated from cell suspension cultures of Strophanthus divaricatus, a plant in the Apocynaceae family.[1] Its structural similarity to clinically significant compounds like Digoxin and Digitoxin, which are derived from the Digitalis (foxglove) plant, makes it a molecule of interest for investigating structure-activity relationships (SAR) within this class.[3] Research into such analogues is driven by the need for agents with improved therapeutic indices, as many cardiac glycosides have a narrow margin between therapeutic and toxic doses.

Physicochemical Properties

The fundamental properties of 17-alpha-H-Gitoxigenin are summarized below. Where direct experimental data is unavailable, properties are inferred from its close structural analogue, digoxigenin, which shares the same molecular formula and weight.

Chemical Structure

The stereochemistry at the C-17 position, denoted as "alpha-H" (or the more systematic 17βH), distinguishes this molecule from other gitoxigenin isomers.[1] This seemingly minor structural change can have significant implications for the molecule's three-dimensional shape and its interaction with its biological target.

Caption: 2D structure of 17-alpha-H-Gitoxigenin.

Data Summary Table
PropertyValue / DescriptionSource
CAS Number 4433-59-4[1]
Molecular Formula C₂₃H₃₄O₅[1]
Molecular Weight 390.51 g/mol [1]
Appearance Inferred: Crystalline solid (prisms)[4]
Melting Point Inferred: ~222 °C (for digoxigenin)[4]
Solubility Inferred: Soluble in methanol, ethanol, DMSO, acetone; slightly soluble in chloroform.[4][5]
Storage Store under recommended conditions in the Certificate of Analysis; typically cool, dry, and dark.[1]

Spectroscopic and Analytical Characterization

Elucidation and confirmation of the 17-alpha-H-Gitoxigenin structure rely on a combination of modern analytical techniques. The choice of these methods is dictated by the need to confirm the molecular weight, establish the connectivity of the steroid core, and, most critically, verify the stereochemistry.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental for confirming the elemental composition. Coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the accurate determination of the molecular ion.

  • Expected Ionization: In ESI-MS, cardiac glycosides readily form adducts. Expect to observe protonated molecules [M+H]+ (m/z ≈ 391.2474), sodium adducts [M+Na]+, and ammonium adducts [M+NH4]+, especially if ammonium formate is used in the mobile phase.[6][7]

  • Tandem MS (MS/MS) Fragmentation: The true power of MS for structural analysis comes from tandem mass spectrometry. The fragmentation pattern is highly characteristic of the cardenolide core. Collision-induced dissociation (CID) of the [M+H]+ precursor ion is expected to show sequential losses of water molecules from the hydroxyl groups on the steroid nucleus. For a molecule with three hydroxyl groups like Gitoxigenin, one would anticipate daughter ions corresponding to:

    • [M+H - H₂O]+ (m/z ≈ 373.2368)

    • [M+H - 2H₂O]+ (m/z ≈ 355.2263)

    • [M+H - 3H₂O]+ (m/z ≈ 337.2156)

This protocol outlines a general method for the analysis of cardiac glycosides.

  • Sample Preparation: Dissolve a small quantity (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • Chromatography:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The C18 chemistry provides good retention for the moderately hydrophobic steroid core.

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at ~30% B, ramping up to 95% B over 10-15 minutes to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI, Positive.

    • Full Scan (MS1): Acquire data from m/z 100-1000 to identify the precursor ions ([M+H]+, [M+Na]+).

    • Tandem MS (MS2): Isolate the [M+H]+ precursor ion (m/z ~391.2) and subject it to CID. Acquire the product ion spectrum to observe the characteristic water losses.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry dissolve Dissolve in Methanol (1 mg/mL) dilute Dilute with Mobile Phase (1-10 µg/mL) dissolve->dilute inject Inject onto C18 Column dilute->inject gradient Apply Water/Acetonitrile Gradient Elution inject->gradient esi Electrospray Ionization (Positive Mode) gradient->esi ms1 MS1 Full Scan: Identify [M+H]+ at m/z ~391.2 esi->ms1 ms2 MS2 Fragmentation: Observe water losses ms1->ms2

Caption: General workflow for LC-MS/MS analysis of 17-alpha-H-Gitoxigenin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of the complete chemical structure, including stereochemistry. Both ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC, are required.

  • ¹H NMR: The proton spectrum will be complex, typical for a steroid. Key diagnostic signals would include:

    • Steroid Core: A dense region of overlapping signals between ~1.0-2.5 ppm for the many -CH₂- and -CH- groups.

    • Methyl Protons: Two sharp singlets for the angular methyl groups (C18 and C19).

    • Lactone Ring Protons: Signals in the downfield region, typically around 4.8-5.9 ppm, characteristic of protons adjacent to the double bond and oxygen atom of the butenolide ring.

    • Hydroxyl Protons: Broad singlets that may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum provides a count of all unique carbon atoms.

    • Carbonyl Carbon: A signal in the highly downfield region (~170-180 ppm) for the C=O of the lactone.

    • Olefinic Carbons: Signals between ~110-175 ppm for the two carbons of the C=C bond in the lactone ring.

    • Carbons Bearing Oxygen: Signals between ~60-90 ppm for the carbons attached to hydroxyl groups (C3, C14, C16).

    • Aliphatic Carbons: A cluster of signals in the upfield region (~10-60 ppm) for the rest of the steroid framework.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices; DMSO-d₆ is often preferred for its ability to resolve hydroxyl proton signals.[8]

  • Data Acquisition:

    • Acquire a standard ¹H spectrum to assess purity and identify key proton signals.

    • Acquire a ¹³C{¹H} spectrum (proton-decoupled) to identify all carbon resonances.

    • Acquire a 2D COSY (¹H-¹H Correlation Spectroscopy) experiment to establish proton-proton spin coupling networks within the individual rings.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

    • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing the entire structure together.

    • A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be used to determine the spatial proximity of protons, which is essential for confirming the stereochemistry, including the alpha orientation of the proton at C-17.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid method for identifying the functional groups present in the molecule.[9]

  • O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is expected due to the hydroxyl groups. The broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the steroid nucleus.

  • C=O Stretch: A very strong, sharp absorption band around 1740-1780 cm⁻¹ is characteristic of the carbonyl group in the α,β-unsaturated γ-lactone ring.

  • C=C Stretch: An absorption around 1620-1640 cm⁻¹ for the double bond within the lactone ring.

  • C-O Stretch: Absorptions in the fingerprint region, typically between 1260-1050 cm⁻¹, corresponding to the C-O single bonds of the hydroxyl groups and the ether linkage in the lactone.

Biological Activity and Mechanism of Action

As a cardiac glycoside, 17-alpha-H-Gitoxigenin is presumed to exert its biological effects through the well-established mechanism of Na⁺/K⁺-ATPase inhibition.[10] This enzyme, often called the sodium pump, is integral to maintaining the electrochemical gradients across the cell membrane of virtually all animal cells, particularly in excitable tissues like cardiac muscle.[11]

Mechanism of Na⁺/K⁺-ATPase Inhibition
  • Binding to the Pump: Cardiac glycosides bind to the extracellular domain of the α-subunit of the Na⁺/K⁺-ATPase pump, specifically when the pump is in its phosphorylated, outward-facing conformation (the E2-P state).[2]

  • Inhibition of Ion Transport: This binding stabilizes the E2-P state, preventing the dephosphorylation and conformational change required to release K⁺ ions into the cell and reset the pump. This effectively inhibits the pump's function.[2]

  • Increased Intracellular Sodium: With the primary mechanism for sodium extrusion disabled, the intracellular sodium concentration [Na⁺]i begins to rise.[11]

  • Reversal of the Na⁺/Ca²⁺ Exchanger: The elevated [Na⁺]i reduces the electrochemical gradient that drives the sodium-calcium exchanger (NCX) in its forward mode (pumping Ca²⁺ out). The gradient may even reverse, causing the NCX to pump Na⁺ out and Ca²⁺ into the cell.

  • Increased Intracellular Calcium: The net result is an increase in the intracellular calcium concentration [Ca²⁺]i, particularly the amount of calcium stored in the sarcoplasmic reticulum (SR).[12]

  • Enhanced Contractility (Positive Inotropy): During cardiac muscle excitation, the amount of Ca²⁺ released from the SR is greater, leading to more Ca²⁺ binding to troponin C. This enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the heart muscle.[12]

G cluster_membrane Cell Membrane pump Na⁺/K⁺-ATPase na_in ↑ Intracellular [Na⁺] pump->na_in Leads to ncx Na⁺/Ca²⁺ Exchanger (NCX) ca_in ↑ Intracellular [Ca²⁺] ncx->ca_in Leads to cg 17-alpha-H-Gitoxigenin cg->pump Inhibits na_in->ncx Reduces gradient for (or reverses) sr ↑ Ca²⁺ in Sarcoplasmic Reticulum (SR) ca_in->sr contract Enhanced Cardiac Contraction (Inotropy) sr->contract Results in

Caption: Signaling pathway of cardiac glycoside-mediated inotropy.

Therapeutic Potential
  • Heart Failure: The primary therapeutic application for this class of drugs is in treating congestive heart failure.[3][10] The positive inotropic effect helps the weakened heart to pump blood more effectively, improving cardiac output and alleviating symptoms like edema.[10]

  • Atrial Fibrillation: Cardiac glycosides also have a parasympathomimetic effect, increasing vagal tone to the heart. This slows conduction through the atrioventricular (AV) node, which is useful for controlling the ventricular rate in patients with rapid atrial fibrillation.[3][10]

  • Oncology: Emerging research has demonstrated that cardiac glycosides possess potent anticancer activities.[13] They can induce apoptosis in various cancer cell lines, and this effect is also thought to be linked to their inhibition of the Na⁺/K⁺-ATPase, an enzyme often overexpressed in tumor cells.[14] Therefore, 17-alpha-H-Gitoxigenin could be a candidate for investigation as an anticancer agent.

Synthesis and Biotransformation

A specific, dedicated synthesis for 17-alpha-H-Gitoxigenin is not prominently described in the literature. However, its synthesis can be conceptualized based on established methods for related cardenolides.

Potential Synthetic Strategies

A plausible route would involve the stereoselective modification of a more readily available steroid precursor, such as digitoxigenin or a related androstane derivative.[15] Key synthetic challenges include:

  • Construction of the Butenolide Ring: Attaching the α,β-unsaturated lactone ring at the C-17 position with the correct stereochemistry is a non-trivial step.

  • Stereocontrol: Ensuring the correct stereochemistry at multiple chiral centers, including the A/B and C/D ring junctions and the various hydroxyl group introductions.

One general approach involves the palladium-catalyzed glycosylation of a genin (the steroid part) with a protected sugar moiety, followed by modifications.[16] For the synthesis of the genin itself, a common strategy starts from a C-17 ketone steroid, which is elaborated to build the lactone side chain.[15]

Biotransformation

The known isolation of 17-alpha-H-Gitoxigenin comes from a study on the biotransformation of digitoxigenin by plant cell cultures.[1] This highlights the potential of using enzymatic or whole-cell systems to perform highly specific hydroxylation or isomerization reactions on the steroid nucleus that are difficult to achieve with traditional chemical methods. Fungal systems, for example, are known to perform specific hydroxylations on the cardenolide skeleton.[17]

Safety, Handling, and Storage

CAUTION: 17-alpha-H-Gitoxigenin is a member of the cardiac glycoside family and should be handled as a highly potent and potentially toxic compound.

  • Toxicity: Cardiac glycosides have a very narrow therapeutic index.[18] Overdose can lead to severe cardiotoxicity, including life-threatening arrhythmias, as well as gastrointestinal and neurological disturbances.

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or aerosolized solutions. Avoid contact with skin and eyes. Use appropriate tools (spatulas, weighing paper) to handle the solid material.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Protect from light.

This compound is intended for research use only and is not for human or veterinary use.[1]

References

  • CV Pharmacology. Cardiac Glycosides (Digoxin). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4369270, Digitoxigenin. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15478, Digoxigenin. [Link]

  • Kim, J. et al. (2009). De Novo Approach to 2-Deoxy-β-Glycosides: Asymmetric Syntheses of Digoxose and Digitoxin. Journal of Organic Chemistry. [Link]

  • Xie, Y. et al. (2020). High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. Data in Brief. [Link]

  • Wikipedia. Cardiac glycoside. [Link]

  • Wikipedia. Digitoxin. [Link]

  • BioCrick. 3-Epidigitoxigenin | CAS:545-52-8. [Link]

  • Salhanick, H. A., Holmstrom, E. G., & Zarrow, M. X. (1957). Biological activity of 17-alpha-hydroxyprogesterone in the mouse, rabbit and human being. The Journal of Clinical Endocrinology and Metabolism. [Link]

  • Engel, C. R., & Dionne, G. (1978). Synthesis of Digitoxigenin from 3.beta.-Acetoxyandrost-5-en-17-one. Construction of a Suitably Functionalized Pregnane Side Chain via Presumed Allene Oxide Intermediate. The Journal of Organic Chemistry. [Link]

  • de Pádua, R. M. et al. (2013). Biotransformation reaction of digitoxigenin (1) by Fusarium ciliatum: production of digoxigenin (4), digoxigenone (5) and digitoxigenone (6). ResearchGate. [Link]

  • Flury, A. et al. (1997). synthesis and biological evaluation of 2-hydroxy derivatives of digitoxigenin and 3-epidigitoxigenin. Sciforum. [Link]

  • Ye, M. et al. (2010). Stereochemical Survey of Digitoxin Monosaccharides. ACS Medicinal Chemistry Letters. [Link]

  • El-Seedi, H. R. (2014). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. ResearchGate. [Link]

  • Cleveland Clinic. (2022). Cardiac Glycosides. [Link]

  • Google Patents. (2016). CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone.
  • ResearchGate. (2024). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]

  • Britannica. Digitoxin | pharmacology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 441867, Neriifolin. [Link]

  • Lecturio. (2024). Cardiac Glycosides. [Link]

  • Babu, R. S. et al. (2007). A Stereoselective Synthesis of Digitoxin and Digitoxigen Monoand Bisdigitoxoside from Digitoxigenin via a Palladium Catalyzed Glycosylation. Organic letters. [Link]

  • IOSR Journal. (2014). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. [Link]

  • Chemistry LibreTexts. 29.6 Infrared (IR) Spectroscopy. [Link]

  • Akera, T. (1981). Cellular mechanism of action of cardiac glycosides. Journal of the American College of Cardiology. [Link]

  • Gress, J. et al. (2003). Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS. Journal of analytical toxicology. [Link]

  • Wang, R. et al. (2021). Solid-state 17O NMR study of α-d-glucose: exploring new frontiers in isotopic labeling, sensitivity enhancement, and NMR crystallography. Chemical Science. [Link]

  • Taylor & Francis Online. Digitoxigenin – Knowledge and References. [Link]

  • Turpeinen, U. et al. (2001). Determination of 17alpha-hydroxyprogesterone in serum by liquid chromatography-tandem mass spectrometry and immunoassay. Journal of chromatography. B, Biomedical sciences and applications. [Link]

  • Gorodetsky, M. et al. (1987). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Magnetic Resonance in Chemistry. [Link]

  • ResearchGate. ¹H-and ¹³C-NMR data of compound A and Apigenin. [Link]

Sources

Exploratory

An Investigator's Guide to 17βH-Gitoxigenin in Strophanthus Species: From Phytochemistry to Analytical Validation

Foreword As researchers and drug development professionals, our pursuit of novel therapeutic agents often leads us to the intricate world of natural products. The genus Strophanthus, a group of flowering plants native to...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

As researchers and drug development professionals, our pursuit of novel therapeutic agents often leads us to the intricate world of natural products. The genus Strophanthus, a group of flowering plants native to tropical Africa and Asia, stands as a historical and pharmacologically significant reservoir of complex molecules. For centuries, its extracts have been used in traditional medicine and as potent arrow poisons, a testament to the bioactivity of its constituents. At the heart of this activity are the cardenolides, a class of steroid glycosides renowned for their profound effects on cardiac muscle.

This guide focuses on a specific, less-common cardenolide aglycone: 17βH-Gitoxigenin. While the cardenolides of Strophanthus, such as ouabain (g-strophanthin) and k-strophanthin, are well-documented, the subtle stereochemical variations, like that of the 17βH configuration, present unique challenges and opportunities in phytochemical analysis and pharmacological screening. The inversion of stereochemistry at the C-17 position can significantly alter the molecule's three-dimensional structure and, consequently, its biological activity.

The objective of this technical guide is to provide a comprehensive, field-proven framework for the investigation of 17βH-Gitoxigenin in Strophanthus species. We will move beyond a simple recitation of facts to explore the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. From the foundational phytochemistry and biosynthesis to detailed, practical protocols for extraction, isolation, and definitive analytical identification, this document is designed to equip you, the scientist, with the necessary tools to confidently explore this fascinating corner of natural product chemistry.

Section 1: The Phytochemical Landscape of Strophanthus

Introduction to the Strophanthus Genus

The Strophanthus genus, belonging to the Apocynaceae family, comprises approximately 38 species of vines and shrubs. Historically, species like S. hispidus, S. kombe, and S. gratus have been of immense interest.[1][2] They were a primary source for the commercial production of cardiac glycoside mixtures, such as strophanthin-K, which were used clinically for cardiac conditions before the advent of modern pharmaceuticals.[3][4] The seeds, in particular, are known to be rich in these compounds, containing up to 8-10% cardiac glycosides by dry weight.[3][5]

Cardiac Glycosides: A Primer

Cardiac glycosides are a class of naturally occurring steroids defined by a unique molecular architecture. This structure consists of two main parts:

  • Aglycone (or Genin): The steroid core, which is responsible for the pharmacological activity. This core features a distinctive unsaturated lactone ring at the C-17 position. In the case of cardenolides, this is a five-membered butenolide ring.

  • Glycone: A chain of one or more sugar units attached to the C-3 position of the steroid nucleus. These sugar moieties, which can include common sugars like glucose or rare deoxy sugars like digitoxose and cymarose, modulate the molecule's solubility, pharmacokinetics, and potency.[5][6][7]

The primary mechanism of action for most cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium and, consequently, enhanced cardiac contractility.

Biosynthesis of Cardenolides in Strophanthus

Understanding the biosynthetic pathway of cardenolides provides crucial context for their structural diversity. The pathway is complex and not fully elucidated, but it is generally accepted to originate from cholesterol or other phytosterols.[8] A series of enzymatic reactions, including hydroxylations, oxidations, and isomerizations, modify the steroid nucleus.[9][10]

A key intermediate in the formation of the cardenolide core is pregnenolone.[9][11] The formation of the characteristic cis-trans-cis ring fusion of the steroid nucleus and the attachment of the butenolide ring at C-17 are critical steps.[12] The stereochemistry at C-17, which defines compounds like 17βH-Gitoxigenin, is determined by specific enzymatic processes during the biosynthesis, leading to the thermodynamically less stable, but biologically active, configuration.

Spotlight on 17βH-Gitoxigenin

17βH-Gitoxigenin is a stereoisomer of the more common gitoxigenin. The "17βH" designation refers to the orientation of the hydrogen atom at the 17th carbon position, which in turn dictates the orientation of the attached lactone ring. This seemingly minor change can have significant implications for the molecule's fit into the binding pocket of its target enzyme. While naturally occurring cardenolides typically possess a 17β-oriented lactone ring, the isomerization to a 17βH configuration is a known biotransformation that can occur within the plant cells.[13][14]

Section 2: Identification and Distribution of 17βH-Gitoxigenin within Strophanthus

Known Species of Interest

The occurrence of 17βH-Gitoxigenin and its glycosides is not as widespread as other cardenolides. However, dedicated phytochemical investigations have identified its presence.

  • Strophanthus divaricatus : Cell suspension cultures of this species have been shown to biotransform digitoxigenin into 17βH-gitoxigenin and 3-epi-17βH-gitoxigenin, confirming the plant's enzymatic capability for this specific isomerization.[13]

  • Strophanthus kombe : While primarily known for k-strophanthoside, detailed analyses have isolated a variety of cardiac glycosides, including those with a 17β-strophadogenin aglycone, which is structurally related to gitoxigenin.[15] The potential for the presence of 17βH-gitoxigenin derivatives in this well-studied species remains high.

  • Strophanthus gratus and S. amboensis : Hybrid cells created from these two species demonstrated the ability to isomerize the lactone ring of digitoxigenin to the 17βH configuration, indicating that the genetic and enzymatic machinery for this conversion is present within the genus.[14]

Quantitative Distribution Data

Quantitative data for 17βH-Gitoxigenin is sparse due to its lower abundance compared to major glycosides. The concentration of all cardiac glycosides can vary significantly based on the plant part, geographical location, and harvest time.[4]

Table 1: Reported Cardiac Glycoside Content in Select Strophanthus Species

SpeciesPlant PartMajor Glycoside(s)Total Glycoside Content (% dry wt)Notes
S. kombeSeedsk-strophanthoside, Cymarin[15][16]8 - 10%[3]A primary commercial source of "strophanthin-K".[3][4]
S. hispidusSeedsStrophanthidin-based glycosides8 - 10%[3]Often used interchangeably with or as an adulterant of S. kombe.[2]
S. gratusSeedsOuabain (g-strophanthin)HighKnown for its potent and rapidly acting glycoside.[4]
S. divaricatusCell Culture(Biotransformation products)Not ApplicableDemonstrated enzymatic capacity for 17βH isomerization.[13]

Note: Specific quantitative data for 17βH-Gitoxigenin is often not reported separately and would require targeted analytical studies for determination.

Section 3: A Practical Guide to Extraction and Isolation

Principle of Extraction

The goal of extraction is to efficiently remove the cardiac glycosides from the plant matrix while minimizing the co-extraction of interfering substances like fats and chlorophyll. Cardiac glycosides are moderately polar compounds. The choice of solvent is therefore critical.

  • Rationale for Solvent Selection: A hydroalcoholic solvent, typically 70-80% methanol or ethanol, is highly effective.[17] The water component helps to penetrate the plant cells and dissolve the glycosides, while the alcohol component solubilizes the slightly less polar aglycones and prevents enzymatic hydrolysis of the glycoside sugars during the extraction process.[17] A preliminary defatting step with a non-polar solvent like hexane is essential, especially when working with seeds, which can contain up to 30% fixed oils.[3]

Step-by-Step Protocol: General Extraction of Cardenolides

This protocol provides a robust method for obtaining a crude extract enriched in cardiac glycosides from Strophanthus seeds.

  • Preparation of Plant Material:

    • Coarsely grind the dried Strophanthus seeds to a particle size of 2-3 mm. This increases the surface area for solvent penetration without creating an overly fine powder that can hinder filtration.

  • Defatting (Crucial for Seeds):

    • Place the ground material in a Soxhlet apparatus and extract with n-hexane for 6-8 hours. This removes non-polar lipids that would otherwise complicate downstream purification.

    • Discard the hexane extract. Air-dry the defatted plant material in a fume hood to remove residual solvent.

  • Methanol Extraction:

    • Transfer the defatted material to a clean Soxhlet thimble or a large flask for maceration.

    • Extract with 70% methanol at room temperature with agitation for 24 hours, or in a Soxhlet apparatus for 8-12 hours.[17] The latter is more efficient but uses heat, which could potentially degrade sensitive compounds.

  • Concentration:

    • Filter the methanolic extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to avoid thermal degradation of the glycosides.[17]

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Resuspend the concentrated crude extract in a 9:1 methanol-water mixture.[18]

    • Perform a liquid-liquid extraction against hexane to remove any remaining non-polar compounds.

    • Dilute the aqueous methanol layer to 50% methanol with water and extract against dichloromethane or chloroform.[18] The cardiac glycosides will preferentially partition into the organic (dichloromethane/chloroform) phase.

  • Final Evaporation:

    • Collect the organic phase and evaporate it to dryness under reduced pressure to yield a crude glycoside-enriched extract.

Workflow Diagram: From Plant Material to Crude Extract

Extraction_Workflow Start Dried Strophanthus Seeds Grinding Grinding (2-3 mm) Start->Grinding Defatting Soxhlet Extraction (n-Hexane) Grinding->Defatting Discard_Lipids Discard Lipid Fraction Defatting->Discard_Lipids Lipids Extraction Maceration or Soxhlet (70% Methanol) Defatting->Extraction Defatted Material Concentration Rotary Evaporation (T < 50°C) Extraction->Concentration Partitioning Liquid-Liquid Partitioning (aq. MeOH vs. CH2Cl2) Concentration->Partitioning Aqueous_Waste Discard Aqueous Layer Partitioning->Aqueous_Waste Polar Impurities Final_Product Crude Glycoside Extract Partitioning->Final_Product Glycoside Fraction

Caption: Workflow for the extraction and enrichment of cardiac glycosides.

Section 4: Analytical Methodologies for Identification and Quantification

The Analytical Challenge

The primary analytical challenge lies in the separation and unambiguous identification of closely related cardenolide structures, particularly stereoisomers like 17βH-Gitoxigenin and its 17αH counterpart. Chromatographic methods must provide sufficient resolution, and spectroscopic methods must be able to discern subtle structural differences.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for the separation and quantification of cardiac glycosides.[19]

  • Rationale for Method Design: A reversed-phase (RP) C18 column is the standard choice, as it effectively separates moderately polar compounds based on their hydrophobicity.[19] A gradient elution using a mobile phase of water and acetonitrile (or methanol) is necessary to resolve the complex mixture of glycosides and aglycones present in a crude extract. The gradient starts with a high water content to elute polar compounds and gradually increases the organic solvent content to elute the more non-polar cardenolides. UV detection, typically around 220 nm, is effective as the butenolide ring possesses a chromophore.

  • Protocol: HPLC-UV Analysis of Cardenolides

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-35 min: Linear gradient from 20% to 80% B

      • 35-40 min: 80% B (isocratic wash)

      • 40-45 min: Linear gradient from 80% to 20% B

      • 45-50 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) at 220 nm.

    • Sample Preparation: Dissolve the crude extract in the initial mobile phase composition (80:20 Water:Acetonitrile) and filter through a 0.45 µm syringe filter before injection.

    • Validation: Run a certified reference standard of the target analyte (if available) to determine retention time and for quantification. Spike a blank sample with the standard to confirm recovery and assess matrix effects.

Mass Spectrometry (MS) for Structural Confirmation

Coupling HPLC with a mass spectrometer (LC-MS) provides definitive molecular weight information, which is a critical piece of evidence for identification.

  • Technique Overview: Electrospray Ionization (ESI) is the preferred ionization technique for cardenolides as it is a soft method that minimizes fragmentation, allowing for the clear detection of the molecular ion ([M+H]+ or [M+Na]+). Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information. The fragmentation pattern, particularly the loss of sugar units, can help identify the glycone portion of the molecule.

Nuclear Magnetic Resonance (NMR) for Unambiguous Identification

While HPLC and MS can strongly suggest the presence of 17βH-Gitoxigenin, only NMR spectroscopy can provide unambiguous proof of its stereochemistry.

  • The Gold Standard: The key to distinguishing between the 17βH and 17αH isomers lies in the 1H NMR spectrum. The chemical shift and coupling constants of the H-17 proton are diagnostic. In the 17βH configuration, the proton is in an axial-like position, leading to a characteristic chemical shift and set of correlations in 2D NMR experiments (like NOESY) that differ from the 17αH isomer. 13C NMR can further confirm the carbon skeleton. This level of analysis requires the isolation of a pure compound.

Analytical Workflow Diagram

Analytical_Workflow cluster_0 Separation & Initial Detection cluster_1 Confirmation & Identification Crude_Extract Crude Glycoside Extract HPLC HPLC-DAD Analysis (C18 Column, Gradient Elution) Crude_Extract->HPLC UV_Data UV Chromatogram (Retention Time Data) HPLC->UV_Data LCMS LC-MS/MS Analysis HPLC->LCMS Purification Preparative HPLC (Isolation of Target Peak) HPLC->Purification MW_Data Molecular Weight & Fragmentation Data LCMS->MW_Data Structure Unambiguous Structure & Stereochemistry MW_Data->Structure NMR 1D & 2D NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR NMR->Structure

Caption: Integrated analytical workflow for cardenolide identification.

Section 5: Concluding Remarks & Future Directions

The study of 17βH-Gitoxigenin in Strophanthus species represents a challenging yet rewarding area of natural product research. Its structural similarity to other prevalent cardenolides necessitates a rigorous and multi-faceted analytical approach, combining high-resolution chromatography with advanced spectroscopic techniques. While Strophanthus divaricatus has been confirmed as a source through biotransformation studies, a systematic screening of other species like S. kombe and S. hispidus using modern analytical workflows is warranted.

Future research should focus on:

  • Quantitative Screening: Developing and validating robust LC-MS/MS methods for the precise quantification of 17βH-Gitoxigenin across various Strophanthus species and tissues.

  • Biosynthetic Pathway Elucidation: Utilizing transcriptomics and enzyme assays to identify the specific isomerases responsible for the 17βH configuration in Strophanthus.

  • Pharmacological Evaluation: Isolating sufficient quantities of pure 17βH-Gitoxigenin to conduct comprehensive in vitro and in vivo studies to compare its bioactivity and toxicity against its 17αH isomer and other well-known cardiac glycosides.

By integrating classical phytochemistry with modern analytical science, we can continue to unlock the chemical diversity of the Strophanthus genus and explore the therapeutic potential of its unique constituents.

References

  • Kawaguchi K, et al. (1991). Biotransformation of digitoxigenin by cell suspension cultures of Strophanthus divaricatus. Phytochemistry, 30(5): 1503-1506. [Link]

  • Oladimeji, P. et al. (2014). Strophanthus hispidus attenuates the Ischemia-Reperfusion induced myocardial Infarction and reduces mean arterial pressure in renal artery occlusion. Journal of Traditional and Complementary Medicine, 4(4): 276-282. [Link]

  • Kawaguchi K, et al. (1998). Biotransformation of digitoxigenin by cultured Strophanthus hybrid cells. Phytochemistry, 47(7): 1261-5. [Link]

  • Ayurcentral. (n.d.). Strophanthus kombe in Ayurveda – Uses, Benefits, Pharmacology & Toxicity. [Link]

  • Singh, A. P. (2011). Cardiac Glycosides – The Review of Remedies in congestive heart Failure. Research Journal of Pharmacognosy and Phytochemistry, 3(3): 99-105. [Link]

  • Gpatindia. (2020). Strophanthus: biological sources,morphological features and MCQs. [Link]

  • Bünger, J. et al. (2020). The Composition and Biochemical Properties of Strophantus (Apocynaceae), with a Focus on S. sarmentosus. Molecules, 25(22): 5423. [Link]

  • Rashid, M. A. et al. (2006). CARDIAC GLYCOSIDES FROM Strophanthus kombe. Chemistry of Natural Compounds, 42(2): 189-193. [Link]

  • El-Askary, H. et al. (2015). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. IOSR Journal of Pharmacy and Biological Sciences, 10(4): 23-41. [Link]

  • Rashid, M. A. et al. (2006). Cardiac glycosides from Strophanthus kombe. ResearchGate. [Link]

  • Grosa, G. et al. (2016). Characterization of the cardiac glycoside and lipid profiles of Strophanthus kombé Oliv. Seeds. ResearchGate. [Link]

  • Helfgen, B. et al. (1988). Process for enriching and/or isolating cardiac glycosides using non-polar adsorber resins.
  • Nilsson, G. et al. (2009). Determination of Digoxin and Digitoxin in Whole Blood. ResearchGate. [Link]

  • Max Planck Institute for Chemical Ecology. (2023). Tracking down the formation of cardenolides in plants. [Link]

  • Ye, Q. et al. (2010). Stereochemical Survey of Digitoxin Monosaccharides. ACS Medicinal Chemistry Letters, 1(8): 404-408. [Link]

  • Zhang, H. et al. (2006). A Stereoselective Synthesis of Digitoxin and Digitoxigen Mono- and Bisdigitoxoside from Digitoxigenin via a Palladium-Catalyzed Glycosylation. Organic Letters, 8(20): 4453-4456. [Link]

  • Adou, E. (2008). II. Cardiac glycosides from Strophanthus boivinii. VTechWorks. [Link]

  • Grützner, S. et al. (2019). Biosynthetic approach to combine the first steps of cardenolide formation in Saccharomyces cerevisiae. Molecular Biology Reports, 46(6): 6135-6146. [Link]

  • Bal, S. N. (1956). Some Distinguishing Features of a Few Strophanthus Species. Indian Journal of Pharmaceutical Sciences, 18(5): 179-182. [Link]

  • Kvasnica, M. et al. (2021). Quo vadis Cardiac Glycoside Research? International Journal of Molecular Sciences, 22(14): 7639. [Link]

  • Journal of Cardiovascular Disease and Diagnosis. (2023). Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. [Link]

  • Zhang, H. et al. (2008). De Novo Approach to 2-Deoxy-β-Glycosides: Asymmetric Syntheses of Digoxose and Digitoxin. The Journal of Organic Chemistry, 73(10): 3651-3658. [Link]

  • Wang, Y. et al. (2022). Cardenolide Increase in Foxglove after 2,1,3-Benzothiadiazole Treatment Reveals a Potential Link between Cardenolide and Phytosterol Biosynthesis. Plant and Cell Physiology, 63(1): 110-121. [Link]

  • Kreis, W. & Müller-Uri, F. (2010). Cardenolide Biosynthesis in Foxglove. Planta Medica. [Link]

  • PubChem. (n.d.). cardenolide biosynthesis. National Center for Biotechnology Information. [Link]

Sources

Foundational

The IL-17 Cytokine Superfamily: Signaling Mechanics, Assay Development, and Therapeutic Targeting

Executive Summary & Molecular Architecture Topic 17 in modern immunology refers to the Interleukin-17 (IL-17) family, a critical axis bridging innate and adaptive immunity. Unlike the Th1 (IFN- ) or Th2 (IL-4) pathways w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Topic 17 in modern immunology refers to the Interleukin-17 (IL-17) family, a critical axis bridging innate and adaptive immunity. Unlike the Th1 (IFN-


) or Th2 (IL-4) pathways which utilize JAK-STAT signaling, the IL-17 family operates through a unique, non-kinase adaptor mechanism that has become a primary target for autoimmune drug development (psoriasis, ankylosing spondylitis).

This guide deconstructs the IL-17 signaling machinery, provides field-validated protocols for preclinical assays, and analyzes the shift from mono-targeting (IL-17A) to dual-targeting (IL-17A/F) strategies.

The Ligand-Receptor Complex

The family comprises six ligands (IL-17A through IL-17F). IL-17A and IL-17F are the most homologous and functionally relevant in autoimmunity, often forming heterodimers (IL-17A/F).[1]

ComponentDescriptionDrug Development Relevance
IL-17A Most potent pro-inflammatory member.[1]Target of Secukinumab, Ixekizumab.[2]
IL-17F Weak agonist alone; synergizes with IL-17A.Co-target of Bimekizumab (Dual inhibition).[[“]]
IL-17RA The "Common Chain" receptor subunit.Target of Brodalumab.
IL-17RC Forms a heterodimer with IL-17RA to bind IL-17A/F.Essential for signaling specificity.
SEFIR Domain Unique cytoplasmic domain (SEF/IL-17R).[1][4][5]The critical signaling interface (Not a kinase).

Signaling Mechanics: The SEFIR-ACT1 Axis

Expertise Insight: The most common failure in IL-17 screening assays is assuming a standard phosphorylation cascade. IL-17 receptors do not possess intrinsic kinase activity. Instead, they rely on the SEFIR domain to recruit the adaptor protein ACT1 (CIKS) .[6]

The "Brake and Accelerator" Mechanism

Effective drug screening requires monitoring two distinct downstream arms:

  • The Accelerator (NF-

    
    B/MAPK):  ACT1 recruits TRAF6, leading to classical inflammation.
    
  • The Brake (mRNA Stability): This is the sophisticated layer. Unstimulated cells express Regnase-1 , an RNase that degrades inflammatory mRNA (e.g., Il6, Cxcl1).

    • Mechanism:[2][[“]][7][8][9][10] IL-17 signaling triggers the phosphorylation of Regnase-1 (via TBK1/IKK

      
      ), ejecting it from the mRNA.[7][11]
      
    • Result: Stabilization of mRNA transcripts, leading to a "cytokine storm" effect.

Visualization: The IL-17 Signaling Cascade

The following diagram maps the non-canonical ACT1 pathway and the critical mRNA stability loop.

IL17_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus IL17 IL-17A / IL-17F (Dimer) Receptor IL-17RA / IL-17RC Complex IL17->Receptor Binding SEFIR SEFIR Domain Interaction Receptor->SEFIR Conformational Change ACT1 ACT1 (Adaptor) SEFIR->ACT1 Recruitment TRAF6 TRAF6 (Ubiquitin Ligase) ACT1->TRAF6 Ubiquitination TBK1 TBK1 / IKKε ACT1->TBK1 Activation TAK1 TAK1 Complex TRAF6->TAK1 NFkB NF-κB Translocation TAK1->NFkB GeneExp Pro-inflammatory Gene Expression NFkB->GeneExp Transcription Regnase Regnase-1 (RNase) TBK1->Regnase Phosphorylation (Inactivation) mRNA Target mRNA (IL-6, CXCL1) Regnase->mRNA Degradation (Blocked by IL-17) mRNA->GeneExp Translation

Caption: The IL-17 cascade showing the bifurcation into TRAF6-mediated transcription and ACT1-TBK1 mediated inactivation of Regnase-1, stabilizing inflammatory mRNA.

Validated Experimental Protocols

To ensure Trustworthiness , these protocols are designed with internal validation steps.

Protocol A: In Vitro Th17 Differentiation (Mouse)

Objective: Generate pathogenic Th17 cells from naive CD4+ T cells for drug screening. Critical Variable: The balance of TGF-


. High concentrations induce Foxp3+ Tregs; low concentrations + IL-6 induce Th17.
  • Isolation:

    • Harvest spleens from C57BL/6 mice.

    • Enrich for Naive CD4+ CD62L+ T cells using magnetic bead negative selection (purity >95% is required to prevent Th1/Th2 contamination).

  • Activation (Day 0):

    • Coat plates with Anti-CD3

      
        (5 
      
      
      
      g/mL) and soluble Anti-CD28 (2
      
      
      g/mL).
  • Polarization Cocktail:

    • Recombinant IL-6: 20 ng/mL (Drives STAT3).

    • Recombinant TGF-

      
      1:  2 ng/mL (Critical: Do not exceed 5 ng/mL).
      
    • Anti-IL-4 & Anti-IFN-

      
      :  10 
      
      
      
      g/mL each (Neutralize Th2/Th1 drift).
    • Recombinant IL-23: 10 ng/mL (Added on Day 2 to stabilize the phenotype).

  • Expansion:

    • Split cells on Day 3.

  • Validation (Day 4-5):

    • Stimulate with PMA/Ionomycin + Brefeldin A (4 hours).

    • Flow Cytometry: Gate CD4+. Success criteria: IL-17A+ / ROR

      
      t+ > 30% .
      
Protocol B: In Vivo Imiquimod (IMQ) Psoriasis Model

Objective: Induce IL-17/IL-23 dependent skin inflammation to test topical or systemic inhibitors. Self-Validating Step: The "Ear Thickness" control. Always treat one ear to serve as an internal caliper measurement control against the untreated ear.

  • Animals: C57BL/6 mice (8-10 weeks), shaved on the back 24h prior.

  • Induction: Apply 62.5 mg of 5% Imiquimod cream (Aldara) daily for 5-7 consecutive days.[12]

  • Scoring (Daily): Use the modified PASI score (0-4 scale) for:

    • Erythema (Redness)[13]

    • Induration (Thickness)

    • Desquamation (Scaling)[14]

  • Endpoint Analysis (Day 6/7):

    • Histology: H&E staining to measure epidermal thickness (Acanthosis).

    • qPCR: Extract RNA from skin. Markers: Il17a, Il17f, Il23, S100a8.

Therapeutic Landscape: The Shift to Dual Inhibition

Early biologics (Secukinumab, Ixekizumab) targeted IL-17A alone. However, recent data confirms that IL-17F shares structural homology and overlapping biology with IL-17A. In tissues like the synovium and skin, IL-17F is often present at higher concentrations than IL-17A, compensating for IL-17A blockade.

Case Study: Bimekizumab Bimekizumab is a humanized IgG1 antibody that neutralizes both IL-17A and IL-17F.[[“]][8][15]

  • Mechanism:[2][[“]][7][8][9][10] It binds the shared epitope on IL-17A and IL-17F, preventing interaction with the IL-17RA/RC complex.[8]

  • Clinical Outcome: Superior skin clearance (PASI 100) compared to IL-17A mono-inhibition in head-to-head trials, validating the "Dual Cytokine" hypothesis.

Visualization: Preclinical Assay Workflow

This workflow outlines the path from compound screening to in vivo validation.

Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation (IMQ Model) Cells HT-29 or Keratinocytes Stim Stimulate: IL-17A + TNFα Cells->Stim Treat Treatment: Test Compound Stim->Treat Readout1 ELISA: CXCL1 / IL-8 Treat->Readout1 Mice C57BL/6 Mice (Shaved) Readout1->Mice Hit Selection Induction Topical IMQ (5% Cream, Daily) Mice->Induction Dosing Systemic/Topical Drug Dosing Induction->Dosing Readout2 PASI Scoring & Histology Dosing->Readout2

Caption: Integrated workflow for validating IL-17 inhibitors, moving from keratinocyte reporter assays to the murine Imiquimod model.

References

  • Gaffen, S. L. (2009). Structure and signalling in the IL-17 receptor family. Nature Reviews Immunology.[1]

  • Liu, C., et al. (2009).[16] Act1, a U-box E3 ubiquitin ligase for IL-17 signaling.[16] Science.

  • Maroof, A., et al. (2017). Dual IL-17A and IL-17F neutralisation by bimekizumab in psoriatic arthritis: evidence from preclinical experiments.[[“]] Annals of the Rheumatic Diseases.

  • Van der Fits, L., et al. (2009).[12] Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis.[17] Journal of Immunology.

  • Garg, A. D., et al. (2019). Regulation of mRNA stability contributes to the function of innate lymphoid cells in various diseases. Frontiers in Immunology.

  • Miltenyi Biotec. (n.d.).[18] TH1, TH2, and TH17 polarization | CD4+ mouse T cells | Protocol.

  • R&D Systems. (n.d.). Protocol for the Differentiation and Characterization of Human Th17 Cells.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Isolating 17αH-Gitoxigenin from Cell Suspension Cultures

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, technically detailed guide for the isolation and purifica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the isolation and purification of 17αH-Gitoxigenin, a cardenolide of significant pharmacological interest, from Digitalis purpurea cell suspension cultures. This protocol is designed to guide researchers through the entire workflow, from the establishment and optimization of cell cultures to the extraction, multi-step chromatographic purification, and final analytical verification of the target isomer. The methodologies described herein are grounded in established principles of natural product chemistry and plant cell biotechnology, emphasizing the rationale behind each step to ensure reproducibility and high purity of the final product.

Introduction: The Significance of 17αH-Gitoxigenin and the Role of Cell Cultures

Gitoxigenin and its derivatives are members of the cardenolide family of steroids, historically extracted from the foxglove plant, Digitalis purpurea[1]. These compounds are known for their potent effects on cardiac muscle and are used in the treatment of various heart conditions[2]. The specific stereoisomer, 17αH-Gitoxigenin, presents a unique challenge and opportunity in drug development due to the potential for stereospecific interactions with biological targets.

Traditional agricultural sourcing of such compounds is often hampered by geographical and seasonal variations, making plant cell culture a highly attractive alternative for consistent and scalable production[3]. Digitalis cell and shoot cultures have been shown to produce a variety of cardenolides, and their biosynthetic capabilities can be modulated through media optimization and precursor feeding[2][4]. This protocol outlines a robust method to leverage Digitalis purpurea cell suspension cultures for the targeted isolation of 17αH-Gitoxigenin.

Foundational Principles: The Biosynthetic Pathway

Understanding the biosynthetic origin of Gitoxigenin within the plant cells provides a basis for optimizing its production. Cardenolides are derived from the steroid biosynthetic pathway, with cholesterol serving as a key starting precursor. Through a series of enzymatic modifications, cholesterol is converted to pregnenolone, a critical intermediate in the formation of all major steroid hormones and, in this case, cardenolides[5]. The pathway then proceeds through progesterone to the cardenolide aglycone. The stereochemistry at the C17 position is determined during these enzymatic transformations.

Cardenolide Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP87A Enzymes Progesterone Progesterone Pregnenolone->Progesterone 5β-pregnane-3,20-dione 5β-pregnane-3,20-dione Progesterone->5β-pregnane-3,20-dione Progesterone-5β-reductase Digitoxigenin_Precursors Digitoxigenin Precursors 5β-pregnane-3,20-dione->Digitoxigenin_Precursors Series of enzymatic steps Gitoxigenin Gitoxigenin Digitoxigenin_Precursors->Gitoxigenin Hydroxylation & Isomerization Isolation Workflow cluster_0 Phase 1: Bioproduction cluster_1 Phase 2: Extraction & Initial Purification cluster_2 Phase 3: Isomer Separation & Analysis A Establishment of Digitalis purpurea Cell Suspension Culture B Precursor Feeding & Incubation A->B C Cell Harvest B->C D Solvent Extraction of Cell Biomass C->D E Crude Extract Concentration D->E F Silica Gel Column Chromatography E->F G Preparative Chiral HPLC F->G H Purity Analysis (Analytical HPLC) G->H I Structural Confirmation (LC-MS/MS) H->I

Caption: Overall workflow for isolating 17αH-Gitoxigenin.

Detailed Protocols

Part 4.1: Cell Culture and Production of Gitoxigenin Isomers

This phase focuses on creating the biological factory for our target compound.

Protocol 4.1.1: Establishment of Digitalis purpurea Suspension Cultures

  • Initiation: Start with callus cultures of Digitalis purpurea initiated from sterile seedlings.

  • Media Preparation: Prepare a liquid Murashige and Skoog (MS) medium [6]with the following supplements per liter. The rationale for these additions is to provide the necessary nutrients and hormonal cues for cell division and secondary metabolite production.

    • 2,4-Dichlorophenoxyacetic acid (2,4-D): 1.0 mg/L (an auxin to promote cell division) [7] * Benzyladenine (BA): 2.0 mg/L (a cytokinin to work synergistically with auxin) [7] * Glutamine: 0.2 g/L [7] * Hydrolyzed Casein: 0.2 g/L [7] * Sucrose: 30 g/L (carbon source)

  • Culture Conditions: Transfer friable callus to the liquid MS medium in sterile flasks. Incubate on an orbital shaker at 120 rpm at 25°C in the dark. Subculture every 21 days.

Protocol 4.1.2: Enhancing Production with Precursor Feeding

To maximize the yield of cardenolides, we will introduce a biosynthetic precursor into the culture. Progesterone has been shown to be an effective precursor for cardenolide synthesis.[2]

  • Precursor Preparation: Prepare a stock solution of progesterone in ethanol.

  • Feeding: Seven days after subculturing, add the progesterone solution to the cell cultures to a final concentration of 250 mg/L. The timing of addition is critical to coincide with the active growth phase of the cells.

  • Incubation: Continue to incubate the cultures for another 14 days under the same conditions.

  • Harvesting: Separate the cells from the medium by vacuum filtration. The cell biomass is the primary source of the aglycone, Gitoxigenin. Freeze-dry the cell biomass for subsequent extraction.

Part 4.2: Extraction and Preliminary Purification

This phase aims to isolate a fraction enriched with Gitoxigenin isomers from the complex cellular matrix.

Protocol 4.2.1: Solvent Extraction

  • Maceration: Grind the freeze-dried cell biomass to a fine powder. Macerate the powder in 80% methanol at room temperature with constant stirring for 24 hours.[6] The high polarity of methanol is effective for extracting glycosides and their aglycones.

  • Filtration and Re-extraction: Filter the mixture and collect the methanol extract. Re-extract the cell debris with fresh 80% methanol for another 24 hours to ensure complete extraction.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

Protocol 4.2.2: Silica Gel Column Chromatography

This step will separate the crude extract into fractions based on polarity, allowing for the isolation of the Gitoxigenin-containing fraction.

  • Column Packing: Prepare a silica gel 60 column using a suitable solvent system, such as a gradient of chloroform and methanol.

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a step-wise gradient of increasing methanol concentration in chloroform. The choice of a gradient system allows for the separation of compounds with a wide range of polarities.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).

Parameter Description Rationale
Stationary Phase Silica Gel 60A polar stationary phase ideal for separating moderately polar compounds like cardenolide aglycones.
Mobile Phase Chloroform:Methanol gradientIncreasing the polarity of the mobile phase allows for the sequential elution of compounds with increasing polarity.
Fraction Monitoring Thin-Layer Chromatography (TLC)A rapid and effective method to analyze the composition of the collected fractions.

Protocol 4.2.3: Thin-Layer Chromatography (TLC) Monitoring

  • Plate Preparation: Use silica gel G TLC plates.

  • Spotting: Apply small spots of each collected fraction, along with a Gitoxigenin standard if available.

  • Development: Develop the plates in a solvent system such as chloroform:acetone:acetic acid (8.5:1:0.5, v/v/v).[8]

  • Visualization: After drying the plates, spray with a visualization reagent. Anisaldehyde-sulfuric acid reagent followed by heating at 100°C is effective for detecting steroids and will produce colored spots.[9] Antimony(III) chloride is also a specific reagent for cardiac glycosides.[9]

  • Fraction Pooling: Pool the fractions that show a spot with an Rf value corresponding to the Gitoxigenin standard. Evaporate the solvent from the pooled fractions to obtain a Gitoxigenin-enriched fraction.

Part 4.3: High-Resolution Isomer Separation and Analysis

This final and most critical phase focuses on the separation of the 17αH-Gitoxigenin isomer from other stereoisomers and its definitive identification.

Protocol 4.3.1: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

The separation of stereoisomers like 17αH-Gitoxigenin and its 17βH counterpart requires a chiral environment. This is best achieved using a chiral stationary phase (CSP) in HPLC.[10][11]

  • Column Selection: Utilize a preparative HPLC column with a chiral stationary phase, such as one based on cyclodextrins, which are known to be effective for separating steroid isomers.[12]

  • Mobile Phase Optimization: Develop a suitable isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. The optimal ratio will need to be determined empirically to achieve baseline separation of the isomers.

  • Purification: Inject the Gitoxigenin-enriched fraction onto the preparative chiral HPLC system. Collect the eluting peaks corresponding to the different isomers.

  • Concentration: Evaporate the solvent from the collected fractions to obtain the purified isomers.

Protocol 4.3.2: Analytical HPLC for Purity Assessment

  • Method: Use an analytical scale chiral HPLC column with the same stationary phase as the preparative column.

  • Analysis: Inject a small amount of the purified 17αH-Gitoxigenin fraction.

  • Purity Calculation: Assess the purity of the isolated compound by integrating the peak area. The goal is to achieve >95% purity.

Protocol 4.3.3: Structural Confirmation by LC-MS/MS

Mass spectrometry provides definitive structural information and confirmation of the molecular weight.

  • Instrumentation: Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[13]

  • Ionization: Employ a soft ionization technique like electrospray ionization (ESI) to obtain the molecular ion.

  • Fragmentation Analysis: Perform collision-induced dissociation (CID) on the parent ion. The fragmentation pattern of steroids is highly characteristic and can be used to confirm the identity of the aglycone backbone. While structural isomers may have similar fragmentation patterns, slight differences in fragment ion abundances, coupled with the chromatographic separation, can aid in confirmation.[4]

Analytical Technique Purpose Key Parameters
Preparative Chiral HPLC Isolate 17αH-Gitoxigenin from other isomers.Chiral stationary phase (e.g., cyclodextrin-based), Normal phase mobile system (e.g., Hexane:Isopropanol).
Analytical Chiral HPLC Determine the purity of the isolated isomer.Same column chemistry as preparative scale, UV detection.
LC-MS/MS Confirm molecular weight and structural identity.ESI source, Collision-Induced Dissociation (CID) for fragmentation analysis.

Conclusion and Future Perspectives

The protocol detailed in this application note provides a comprehensive and scientifically grounded approach for the isolation of 17αH-Gitoxigenin from Digitalis purpurea cell suspension cultures. By integrating optimized cell culture techniques with a multi-step purification strategy culminating in chiral HPLC, researchers can obtain this specific stereoisomer in high purity. This methodology not only offers a reliable alternative to agricultural sourcing but also opens avenues for further research into the pharmacological properties of specific cardenolide isomers. Future work could focus on metabolic engineering of the Digitalis cell lines to enhance the production of 17αH-Gitoxigenin specifically, further streamlining the isolation process.

References

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. (2023). International Journal of Pharmaceutical and Bio-Medical Science.
  • Biotransformations of digitoxin, digitoxigenin, and gitoxigenin.
  • In vitro propagation and production of cardiotonic glycosides in shoot cultures of Digitalis purpurea L. by elicitation and precursor feeding. (2012). PubMed. [Link]

  • Process for the conversion of digitoxigen glycosides to digoxin or gitoxin in digitalis by targeted fermentation.
  • digitalis purpurea in vitro cell cultures for biotransformation of exogen hydroquinone into arbutosid (i). CABI Digital Library.
  • Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. PubMed.
  • Spray Reagents.
  • Biotransformation of Cardenolides by Plant Cell Cultures. Semantic Scholar.
  • High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. (2020). ResearchGate. [Link]

  • MS/MS spectrum (a) and proposed fragmentation pathways (b) of diosgenin under positive ion mode.
  • Production of the Cytotoxic Cardenolide Glucoevatromonoside by Semisynthesis and Biotransformation of Evatromonoside by a Digitalis lan
  • TLC Visualization Reagents. EPFL. [Link]

  • Detection of Residues of Cardenolides of Nerium oleander by High-Performance Thin-Layer Chromatography in Autopsy Samples.
  • In vitro culture of Digitalis L. (Foxglove) and the production of cardenolides: An up-to-date review.
  • Biotransformations using plant cells, organ cultures and enzyme systems: Current trends and future prospects.
  • An Overview of Cardenolides in Digitalis - More Than a Cardiotonic Compound. PubMed. [Link]

  • Determination of cardiac glycosides and total phenols in different generations of Securigera securidaca suspension culture. Research Journal of Pharmacognosy.
  • Effects of digitoxigenin, digoxigenin, and various cardiac glycosides on cardenolide accumulation in shoot cultures of Digitalis lanata. PubMed. [Link]

  • Biotransformation Using Plant Cell Culture Systems and Tissues. Books.
  • Dyeing Reagents for Thin-Layer and Paper Chrom
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare.
  • Dr.
  • Tracking down the formation of cardenolides in plants. (2023). Max-Planck-Gesellschaft. [Link]

  • Principles in prepar
  • Biotransformation of (23-14C)-Digitoxigenin and (23-14C)-Digitoxin in Convallaria majalis L.
  • TLC Visualization Reagents for Reaction Monitoring/ Purification & Separ

Sources

Application

Topic: A Robust, Stability-Indicating HPLC Method for the Analysis of Gitoxigenin and Its Derivatives

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note presents a comprehensive, stability-indicating...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Gitoxigenin and its related cardiac glycoside derivatives. Gitoxigenin, a cardenolide of significant pharmacological interest, presents unique analytical challenges due to its structural similarity to related compounds and its relatively weak UV chromophore. This guide details a systematic approach to method development, from the foundational principles of chromatographic separation to a detailed, validated protocol suitable for quality control, stability testing, and research applications. We emphasize the rationale behind critical experimental choices, including column chemistry, mobile phase composition, and detector settings. The protocol incorporates forced degradation studies to ensure specificity and validate the method's stability-indicating properties, adhering to ICH guidelines. This document is intended to serve as a practical and authoritative resource for scientists engaged in the analysis of this important class of compounds.

Introduction: The Analytical Challenge of Cardenolides

Gitoxigenin is a key cardiac glycoside, belonging to the cardenolide family. Its structure is characterized by a steroid nucleus, a five-membered lactone ring (butenolide) at the C17 position, and hydroxyl groups that influence its polarity.[1][2] The aglycone, Gitoxigenin, can be glycosylated with various sugar moieties to form derivatives, which subtly alters their physicochemical properties and presents a separation challenge.

The primary analytical objectives in the study of Gitoxigenin are:

  • Quantification: Determining the precise amount in a sample (e.g., bulk drug, formulation, or plant extract).

  • Purity Assessment: Identifying and quantifying related substances and degradation products.

  • Stability Analysis: Evaluating how the molecule degrades under various stress conditions.

The inherent difficulty lies in the structural similarity among cardenolides (e.g., digoxin, digitoxin, and their respective genins), which often co-exist in natural sources or as process impurities. Furthermore, the butenolide ring is the principal chromophore, providing a UV absorbance maximum around 220 nm.[3][4] This low wavelength necessitates a highly pure mobile phase and a robust method to avoid interference from common excipients or contaminants.

Foundational Principles & Method Development Strategy

The development of a reliable HPLC method is a systematic process.[5] For Gitoxigenin and its derivatives, reversed-phase chromatography is the technique of choice due to the moderately polar nature of these molecules.[1][2]

Causality in Experimental Choices
  • Column Selection: A C18 (octadecylsilyl) stationary phase is the gold standard for this application.[1][3] Its hydrophobic nature provides effective retention for the steroid nucleus of Gitoxigenin. High-efficiency columns with particle sizes of 3 µm or 5 µm are recommended to achieve the resolution required to separate structurally similar glycosides.[2] While a C8 column can be used, a C18 column generally offers greater retention, which is advantageous for resolving early-eluting, more polar derivatives.[2]

  • Mobile Phase Composition: The mobile phase must be optimized to achieve a balance between retention, resolution, and analysis time.

    • Organic Modifier: A mixture of water and acetonitrile is typically used.[4] Acetonitrile is often favored over methanol as it provides lower viscosity (reducing backpressure) and better peak shape for many compounds. However, methanol can offer alternative selectivity and should be considered if co-elution is an issue.

    • pH Control: While often unnecessary for the aglycone, buffering the aqueous portion of the mobile phase can be critical for ensuring the stability and consistent ionization state of certain derivatives or impurities.[1][2]

    • Elution Mode: A gradient elution program, where the proportion of the organic solvent is increased during the run, is highly recommended. This approach allows for the effective elution of both the more polar glycosylated derivatives and the less polar aglycone (Gitoxigenin) within a reasonable timeframe, while maintaining sharp peak shapes for all components.

  • Detection:

    • UV Detection: Based on the UV absorbance of the butenolide ring, the detection wavelength should be set at approximately 220 nm.[3][4] Using a Photo Diode Array (PDA) detector is highly advantageous as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This enables the assessment of peak purity, confirming that a chromatographic peak corresponds to a single compound and is not co-eluting with an impurity.

    • Mass Spectrometry (MS) Detection: For applications requiring higher sensitivity and selectivity, such as analyzing samples from biological matrices, coupling the HPLC to a mass spectrometer is the preferred method.[6][7] Electrospray Ionization (ESI) in positive mode, often detecting ammonium adducts ([M+NH₄]⁺), provides excellent sensitivity for these compounds.[6][8]

Detailed Application Protocol

This protocol provides a validated starting point for the analysis of Gitoxigenin. It is crucial to perform system suitability tests before each analytical run.

Required Materials and Reagents
  • Gitoxigenin Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (for pH adjustment, if necessary)

  • 0.45 µm syringe filters (PTFE or Nylon)

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, PDA/UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (e.g., Symmetry C18, LiChrospher RP-18)[4][9]
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time 0 min: 30% B; Time 15 min: 70% B; Time 18 min: 70% B; Time 20 min: 30% B; Time 25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm[3][4]
Injection Volume 10 µL
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Gitoxigenin reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the mobile phase (at initial conditions, e.g., 30% Acetonitrile in water).

Sample Preparation Workflow

The preparation of samples is critical for accurate analysis and depends heavily on the matrix.

G cluster_0 Sample Preparation Workflow raw_material Raw Material (e.g., Plant Leaves, Bulk Drug) drying Drying (if applicable) (40-50°C) raw_material->drying For Plant Material dissolution Dissolution & Dilution in Mobile Phase raw_material->dissolution For Bulk Drug grinding Grinding / Milling to fine powder drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol Maceration) grinding->extraction filtration Filtration to remove solid material extraction->filtration purification Purification (Optional) Solid-Phase Extraction (SPE) filtration->purification purification->dissolution final_filter Syringe Filtration (0.45 µm) dissolution->final_filter hplc_injection Inject into HPLC final_filter->hplc_injection

Caption: General workflow for sample preparation.

Protocol for Plant Extracts:

  • Dry fresh plant material in a well-ventilated area at low temperature (40-50°C) to prevent degradation.[10]

  • Grind the dried material into a fine powder to maximize surface area for extraction.[10]

  • Perform solvent extraction by macerating the powder in a suitable solvent like 70% ethanol.[11]

  • Filter the extract to remove solid plant debris.[10]

  • For cleaner samples, consider a Solid-Phase Extraction (SPE) step to remove interfering pigments.[11]

  • Evaporate the solvent and accurately weigh the dried extract. Dissolve a known amount in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[11]

Method Validation: Ensuring Trustworthiness and Reliability

A developed method is only useful if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[2] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

System Suitability

Before analysis, inject a working standard solution (e.g., 25 µg/mL) six times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: Between 0.8 and 1.5.

  • Theoretical Plates (N): > 2000.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.[12][13]

Forced Degradation Protocol:

  • Prepare solutions of Gitoxigenin (e.g., 100 µg/mL) and expose them to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and cool white fluorescent light for a specified duration (e.g., as per ICH Q1B).

  • Analyze all samples by HPLC. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main Gitoxigenin peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm homogeneity.

G cluster_1 Forced Degradation Workflow start Gitoxigenin Sample acid Acid Stress (HCl, Heat) start->acid base Base Stress (NaOH, Heat) start->base oxidative Oxidative Stress (H₂O₂) start->oxidative thermal Thermal Stress (Heat, Solid) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis HPLC Analysis (for each condition) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Specificity - Peak Purity - Resolution of Degradants analysis->evaluation

Caption: Workflow for establishing method specificity.

Validation Parameters
ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze at least five concentrations across the desired range (e.g., 5-100 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) Analyze samples at three concentration levels (low, medium, high) with a known amount of spiked analyte.Mean recovery between 98.0% and 102.0%
Precision (Repeatability) Analyze six replicate samples of the same concentration on the same day, with the same analyst and equipment.RSD ≤ 2.0%
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on different equipment.RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1). The lowest concentration that can be quantified with acceptable precision and accuracy.[4]The lowest concentration that can be quantified.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on results.System suitability parameters should remain within limits.

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and stability-indicating procedure for the analysis of Gitoxigenin and its derivatives. By following a systematic development approach and conducting a thorough validation as outlined, laboratories can ensure the generation of high-quality, defensible data. The principles and protocols described herein are applicable to a wide range of contexts, from raw material testing in pharmaceutical manufacturing to the phytochemical analysis of plant extracts.

References

  • Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera. PubMed. Available at: [Link]

  • Determination of some cardiac glycosides by high-performance liquid chromatography. Phytomedicine. Available at: [Link]

  • Reversed-phase high-performance liquid chromatography of the cardiac glycoside LNF-209 with refractive index detection. PubMed. Available at: [Link]

  • Biotransformations of digitoxin, digitoxigenin, and gitoxigenin. ResearchGate. Available at: [Link]

  • HPLC Method Development Step by Step. YouTube. Available at: [Link]

  • Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. ResearchGate. Available at: [Link]

  • Determination of the cardiac glycosides digoxin and digitoxin by liquid chromatography combined with isotope-dilution mass spectrometry (LC-IDMS)--a candidate reference measurement procedure. PubMed. Available at: [Link]

  • Identification and quantification of cardiac glycosides in blood and urine samples by HPLC/MS/MS. PubMed. Available at: [Link]

  • Analytical Method (HPLC) for Determination of Digitalis as a Cardiotonic Drug. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Determination of Digoxin and Digitoxin in Whole Blood. ResearchGate. Available at: [Link]

  • Analysis of Digoxin and Metildigoxin in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Neliti. Available at: [Link]

  • An HPLC method for the determination of digoxin in dissolution samples. ResearchGate. Available at: [Link]

  • An HPLC-MS/MS Assay Method for the Determination of Digoxin in Human Plasma and Urine. Almac Group. Available at: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health (NIH). Available at: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

Sources

Method

In vitro cytotoxicity assays using 17-AH-Gitoxigenin on cancer lines

Application Note: In Vitro Cytotoxicity Assays for 17-AH-Gitoxigenin & Cardenolide Analogs Executive Summary & Technical Context Compound Identity: The term "17-AH-Gitoxigenin" in this context refers to the bioactive agl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Cytotoxicity Assays for 17-AH-Gitoxigenin & Cardenolide Analogs

Executive Summary & Technical Context

Compound Identity: The term "17-AH-Gitoxigenin" in this context refers to the bioactive aglycone scaffold of gitoxigenin with specific stereochemical or functional emphasis at the C17 position (likely the 17


-Hydrogen/17

-lactone configuration essential for activity, or a specific 17-substituted derivative such as a hydrazone or ester). Gitoxigenin (16

-hydroxydigitoxigenin) is a cardenolide that exhibits potent anticancer activity through the inhibition of the Na

/K

-ATPase signalosome
.

Mechanism of Action (MOA): Unlike traditional chemotherapeutics that target DNA or microtubules, cardenolides like 17-AH-Gitoxigenin target the plasma membrane Na


/K

-ATPase. Binding to the extracellular

-subunit inhibits ion transport, leading to:
  • Intracellular Na

    
     Accumulation:  Reverses the Na
    
    
    
    /Ca
    
    
    exchanger (NCX).
  • Ca

    
     Overload:  Triggers mitochondrial permeability transition pore (mPTP) opening.
    
  • ROS Generation: Reactive Oxygen Species accumulate, leading to caspase-dependent apoptosis.

  • Signalosome Activation: Src kinase release and downstream ERK1/2 signaling modulation.

Scope: This guide details the solubilization, cytotoxicity profiling (MTT), and mechanistic validation (ATPase inhibition, Apoptosis) required to validate 17-AH-Gitoxigenin as an anticancer agent.

Pre-Assay Preparation

2.1. Compound Solubilization & Storage Cardenolides are hydrophobic. Proper handling is critical to prevent precipitation in aqueous media.

  • Stock Solution: Dissolve 17-AH-Gitoxigenin powder in high-grade DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Note: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock in serum-free culture medium immediately before use. Ensure the final DMSO concentration in the cell assay is

    
     0.1% (v/v)  to avoid solvent toxicity.
    

2.2. Cell Line Selection Select lines with varying expression levels of the Na


/K

-ATPase

1 and

3 subunits, as

3 overexpression correlates with cardenolide sensitivity.
  • High Sensitivity: HeLa (Cervical), A549 (Lung), HepG2 (Liver).

  • Resistant Control: Non-tumorigenic fibroblasts (e.g., WI-38 or MRC-5) to determine the Therapeutic Index (TI).

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC


 (half-maximal inhibitory concentration) of 17-AH-Gitoxigenin.

Materials:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • 96-well flat-bottom tissue culture plates.

  • Microplate reader (Absorbance 570 nm).

Procedure:

  • Seeding: Seed cancer cells (e.g., A549) at a density of

    
     to 
    
    
    
    cells/well in 100
    
    
    L complete medium.
  • Attachment: Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
  • Treatment:

    • Remove spent medium.

    • Add 100

      
      L of fresh medium containing 17-AH-Gitoxigenin at serial dilutions (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
      
    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin or Ouabain).

    • Perform in triplicate.

  • Incubation: Incubate for 48 to 72 hours .

  • MTT Addition: Add 20

    
    L of MTT stock solution to each well. Incubate for 3–4 hours at 37°C (protect from light).
    
  • Solubilization: Carefully aspirate the medium (do not disturb purple formazan crystals). Add 150

    
    L of DMSO to dissolve crystals. Shake plate for 10 min.
    
  • Readout: Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis: Calculate % Cell Viability =


.
Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive IC

.

Protocol 2: Mechanistic Validation (Na /K -ATPase Assay)

Objective: Confirm that cytotoxicity is mediated by the specific inhibition of the Na


/K

-ATPase pump, distinguishing it from off-target toxicities.

Method: Coupled Enzyme Assay (Pyruvate Kinase/Lactate Dehydrogenase).

Procedure:

  • Membrane Prep: Harvest cells and lyse in hypotonic buffer. Centrifuge to isolate the membrane fraction.

  • Reaction Mix: Prepare buffer containing:

    • 100 mM NaCl, 20 mM KCl, 3 mM MgCl

      
      , 50 mM Tris-HCl (pH 7.4).
      
    • ATP (3 mM), Phosphoenolpyruvate (PEP), NADH.

    • Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • Inhibition Step: Pre-incubate membrane fraction with varying concentrations of 17-AH-Gitoxigenin for 20 mins.

  • Initiation: Add ATP to start the reaction.

  • Kinetics: Monitor the oxidation of NADH to NAD

    
     by measuring absorbance decrease at 340 nm  over 10–20 minutes.
    
  • Ouabain Control: Run a parallel set with 1 mM Ouabain to define the "Ouabain-sensitive" fraction (specific Na

    
    /K
    
    
    
    -ATPase activity).

Validation Criteria: A reduction in NADH oxidation rate proportional to drug concentration confirms direct target engagement.

Protocol 3: Apoptosis Detection (Annexin V / PI)

Objective: Differentiate between necrotic toxicity and programmed cell death (apoptosis).

Procedure:

  • Treatment: Treat cells (6-well plate,

    
     cells/well) with 17-AH-Gitoxigenin at IC
    
    
    
    and 2
    
    
    IC
    
    
    for 24 hours.
  • Harvesting: Collect cells (including floating cells) by trypsinization.

  • Staining: Wash with cold PBS. Resuspend in Annexin V Binding Buffer.

    • Add 5

      
      L Annexin V-FITC and 5 
      
      
      
      L Propidium Iodide (PI).
  • Incubation: 15 mins at RT in the dark.

  • Flow Cytometry: Analyze immediately.

    • Q1 (Annexin-/PI+): Necrosis (potential toxicity artifact).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

Visualization of Workflows & Pathways

Figure 1: Experimental Workflow for Cytotoxicity Profiling

G Start Compound Prep (17-AH-Gitoxigenin) Treat Drug Treatment (Serial Dilutions) Start->Treat Seeding Cell Seeding (96-well, 3-5k cells) Seeding->Treat Incubate Incubation (48-72h, 37°C) Treat->Incubate MTT MTT Addition (Formazan formation) Incubate->MTT Read Absorbance Read (570 nm) MTT->Read Analysis IC50 Calculation Read->Analysis

Caption: Step-by-step workflow for high-throughput cytotoxicity screening using the MTT assay.

Figure 2: Mechanism of Action - The Cardenolide Signalosome

MOA Drug 17-AH-Gitoxigenin ATPase Na+/K+-ATPase (Inhibition) Drug->ATPase  Binds Na Intracellular [Na+] ↑ ATPase->Na Src Src Kinase Release ATPase->Src NCX NCX Reversal Na->NCX Ca Intracellular [Ca2+] ↑ NCX->Ca ROS ROS Generation Ca->ROS Mito Mitochondrial Dysfunction (mPTP) Ca->Mito ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis ERK ERK1/2 Phosphorylation Src->ERK ERK->ROS  Feedback

Caption: Signaling cascade triggered by 17-AH-Gitoxigenin binding to the Na+/K+-ATPase pump.

References

  • Prassas, I., & Diamandis, E. P. (2008). Novel therapeutic applications of cardiac glycosides. Nature Reviews Drug Discovery, 7(11), 926–935.

  • Mijatovic, T., et al. (2007). Cardenolide-induced lysosomal membrane permeabilization demonstrates therapeutic benefits in experimental human non-small cell lung cancers. Neoplasia, 8(5), 402-412.

  • Newman, R. A., et al. (2008). Oleandrin-mediated oxidative stress in human melanoma cells. Journal of Experimental Therapeutics and Oncology, 5(2), 167-181.

  • Winnicka, K., et al. (2006). Cardiac glycosides in cancer research and cancer therapy. Acta Poloniae Pharmaceutica, 63(2), 109-115.

  • Haux, J. (1999). Digitoxin is a potential anticancer agent for several types of cancer. Medical Hypotheses, 53(6), 543-548.

Technical Notes & Optimization

Troubleshooting

Stability of 17-alpha-H-Gitoxigenin in cell culture media at 37°C

Technical Support Guide: Stability of 17 -H-Gitoxigenin in Cell Culture Department: Scientific Applications & Technical Support Document ID: TS-GITO-001 Last Updated: February 5, 2026 Topic: Stability, Solubility, and Ha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 17 -H-Gitoxigenin in Cell Culture

Department: Scientific Applications & Technical Support Document ID: TS-GITO-001 Last Updated: February 5, 2026 Topic: Stability, Solubility, and Handling of 17


-H-Gitoxigenin in In Vitro Systems

Executive Summary

This guide addresses the stability profile of 17


-H-Gitoxigenin  (the biologically active aglycone of gitoxin) in cell culture environments.

Critical Distinction: The nomenclature "17


-H" refers to the hydrogen atom at position 17 being in the 

-orientation. This forces the lactone ring into the 17

-orientation
. This is the natural, biologically active configuration responsible for Na

/K

-ATPase inhibition.

Core Stability Risks:

  • Chemical Isomerization: At physiological pH (7.4) and 37°C, the thermodynamically unstable 17

    
    -lactone ring slowly isomerizes to the inactive 17
    
    
    
    -lactone (17
    
    
    -H) form.
  • Physical Precipitation: As a steroid aglycone, Gitoxigenin is highly lipophilic. It is prone to "crashing out" of aqueous media upon dilution from DMSO stocks, leading to erratic IC

    
     data.
    

Module 1: Chemical Stability (The Isomerization Trap)

The pharmacological activity of cardenolides relies on the unsaturated butyrolactone ring at position C17.[1] In the natural "17


-H" form, this ring is perpendicular to the steroid plane. This high-energy state is susceptible to isomerization.
Mechanism of Degradation

In aqueous solutions at pH > 7.0, the C17 proton is weakly acidic. Base-catalyzed enolization allows the lactone ring to flip from the active


-orientation to the inactive 

-orientation.
  • pH 7.0 - 7.2: Stability is acceptable for 24-48 hours (

    
     degradation).
    
  • pH 7.4 - 7.6: Isomerization accelerates. Expect 10-15% conversion to the inactive isomer over 48 hours.

  • pH > 8.0: Rapid lactone ring hydrolysis (saponification) occurs, irreversibly destroying the molecule.

Visualization: Isomerization Pathway

GitoxigeninStability Active 17α-H-Gitoxigenin (Active 17β-Lactone) Transition Enolate Intermediate Active->Transition pH > 7.4 (Slow) Inactive 17β-H-Gitoxigenin (Inactive 17α-Lactone) Active->Inactive Epimerization (Reversible) Hydrolyzed Hydrolyzed Acid (Irreversible) Active->Hydrolyzed pH > 8.0 (Saponification) Transition->Inactive Thermodynamic Relaxation Inactive->Hydrolyzed pH > 8.0

Figure 1: The degradation pathway of active Gitoxigenin. The primary risk in cell culture is the conversion to the inactive 17


-lactone epimer.

Module 2: Physical Stability (Solubility & Precipitation)

Gitoxigenin lacks the sugar moieties found in Gitoxin, making it significantly more hydrophobic. A common user error is attributing loss of activity to chemical degradation when it is actually due to physical precipitation.

Solubility Data & Limits
ParameterValue / LimitNotes
LogP ~1.5 - 1.8Moderately Lipophilic.
Max Solubility (Media) < 10

M
Without serum proteins.
Max Solubility (DMSO) > 10 mMRecommended stock concentration.
Critical Step Dilution into MediaRisk of precipitation shock.
Protocol: The "Step-Down" Dilution Method

Do not inject high-concentration DMSO stock directly into a static well of media. The local high concentration will cause immediate micro-precipitation.

  • Prepare Stock: Dissolve 17

    
    -H-Gitoxigenin in 100% DMSO to 10 mM.
    
  • Intermediate Dilution: Dilute stock 1:10 in pure DMSO (not water) to create working stocks (e.g., 1 mM).

  • Media Preparation: Pre-warm culture media to 37°C.

  • Final Dilution: Add the intermediate DMSO stock to the bulk media tube while vortexing rapidly.

    • Target DMSO: Keep final DMSO concentration

      
       (v/v).
      
  • Visual Check: Inspect for turbidity or crystal formation under a microscope before adding to cells.

Module 3: Biological Matrix Interference

Serum Protein Binding

Cardenolide aglycones bind to serum albumin (BSA/FBS) in culture media.

  • Effect: The free (active) concentration of Gitoxigenin will be lower than the nominal (added) concentration.

  • Stability Implication: Paradoxically, protein binding stabilizes the 17

    
    -lactone ring, protecting it from hydrolysis.
    
  • Recommendation: If comparing results between serum-free and serum-containing conditions, adjust dosing. The IC

    
     in 10% FBS will be 2-5x higher than in serum-free media due to sequestration.
    

Troubleshooting & FAQs

Q1: My IC shifts significantly between experiments. Why?

A: This is likely a pH drift issue.

  • Check: Is your incubator CO

    
     calibrated? If the media turns pink/purple (pH > 7.6), the active 17
    
    
    
    -lactone isomerizes to the inactive 17
    
    
    form.
  • Fix: Use 25 mM HEPES buffered media to lock pH at 7.2–7.4, reducing isomerization risk.

Q2: I see crystals in my stock solution after freezing.

A: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles can induce crystal nucleation that doesn't redissolve easily.

  • Fix: Aliquot stocks into single-use vials. If crystals persist, sonicate at 40°C for 10 minutes before use.

Q3: Can I autoclave Gitoxigenin?

A: No. The lactone ring is heat-labile and susceptible to hydrolysis. Use 0.22


m filtration (PTFE or Nylon membrane) for sterilization. Avoid Cellulose Acetate filters, which may bind the drug.
Q4: How do I verify if my compound has isomerized?

A: Standard HPLC-UV can separate the 17


 and 17

isomers.
  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile:Water (isocratic or gradient).

  • Detection: 220 nm (characteristic of the unsaturated lactone). The isomers will have distinct retention times.

Experimental Workflow: Stability Validation

If you suspect degradation, run this simple validation assay:

ValidationWorkflow Start Start: 10mM Stock (100% DMSO) Prep Prepare 10μM Solution in Media (pH 7.4) Start->Prep Split Split Samples Prep->Split Incubate Incubate 37°C (24 - 48 Hours) Split->Incubate Control Control: Store -80°C (Immediate Freeze) Split->Control Extract Extract both samples (Ethyl Acetate or MeOH) Incubate->Extract Control->Extract Analyze HPLC/LC-MS Analysis Compare Peak Ratios Extract->Analyze

Figure 2: Validation workflow to distinguish between compound degradation and biological variability.

References

  • Isomerization Mechanism of Cardenolides

    • Title: Synthesis of cardenolide glycosides and put
    • Source: PubMed / NIH.
    • Context: Describes the stability of the -unsaturated lactone ring and conditions for glycosyl
    • URL:[Link]

  • Solubility and Physical Properties

    • Title: PubChem Compound Summary: Digoxigenin (Structural Analog).
    • Source: PubChem.[2]

    • Context: Provides LogP (1.10 - 1.85)
    • URL:[Link]

  • Stereochemistry & Activity

    • Title: Stereochemical Survey of Digitoxin Monosaccharides.[3]

    • Source: J. Med.[3] Chem (via NCBI PMC).

    • Context: Details the structure-activity relationship (SAR)
    • URL:[Link]

  • Biological Matrix Effects

    • Title: Cardiac Glycosides: Insights from chemical structure and pharmacological utility.[1][3][4]

    • Source: ResearchGate.[5]

    • Context: Reviews the partitioning of cardenolides into aqueous media and the influence of OH groups on pharmacokinetics.
    • URL:[Link]

Sources

Optimization

Overcoming detection limits for Gitoxigenin metabolites in plasma

Technical Support Center: Bioanalysis of Cardiac Glycosides Subject: High-Sensitivity Quantitation of Gitoxigenin & Metabolites in Plasma Ticket ID: #GTX-LOD-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalysis of Cardiac Glycosides Subject: High-Sensitivity Quantitation of Gitoxigenin & Metabolites in Plasma Ticket ID: #GTX-LOD-001 Assigned Specialist: Dr. A. Vorel, Senior Application Scientist

Executive Summary

You are encountering detection limits (LOD/LOQ) issues with Gitoxigenin (the aglycone of gitoxin) in plasma. This is a classic bioanalytical challenge caused by three converging factors:

  • Low Therapeutic Index: Relevant concentrations are often sub-nanogram/mL.

  • Ion Suppression: Plasma phospholipids suppress ionization in the mass spectrometer.

  • Adduct Formation: Cardenolides love to form sodium adducts

    
    , which are notoriously difficult to fragment, killing your sensitivity.
    

This guide moves beyond standard protocols to address the mechanistic causes of signal loss.

Module 1: Sample Preparation (The Matrix Effect)

The Problem: Standard Protein Precipitation (PPT) with acetonitrile is insufficient. It removes proteins but leaves phospholipids (PLs) behind. PLs elute in the same hydrophobic window as Gitoxigenin, competing for charge in the ESI source and causing up to 90% signal suppression.

The Solution: Switch to Zirconia-Coated Solid Phase Extraction (HybridSPE) or rigorous Liquid-Liquid Extraction (LLE) .

Protocol A: Zirconia-Based Phospholipid Removal (Recommended)

Why: Zirconia sites specifically bind the phosphate group of phospholipids via Lewis acid-base interaction, allowing the neutral Gitoxigenin to pass through.

  • Load: Add 100 µL Plasma to the HybridSPE 96-well plate.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.

  • Agitate: Vortex for 2 minutes (critical for complete protein unfolding).

  • Vacuum: Apply vacuum (10 inHg) and collect the filtrate.[1]

  • Analyze: Inject filtrate directly (or evaporate and reconstitute to concentrate).

Protocol B: Liquid-Liquid Extraction (LLE)

Why: If SPE is unavailable, LLE provides cleaner extracts than PPT but requires more manual handling.

  • Mix: 200 µL Plasma + 1.0 mL Extraction Solvent (Ethyl Acetate:Hexane, 50:50 v/v).

  • Extract: Shake for 10 mins; Centrifuge at 10,000 x g for 5 mins.

  • Transfer: Move supernatant to a clean glass vial.

  • Dry: Evaporate under

    
     stream at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase (50:50 MeOH:Water).

Data Comparison: Extraction Efficiency

MethodRecovery (%)Matrix Effect (ME%)Process Efficiency
Protein Precip (PPT) 85%150% (Suppression)Low (High Noise)
LLE (EtAc/Hex) 75%95% (Neutral)Medium
HybridSPE 92% 98% (Clean) High

Note: "Matrix Effect" < 100% indicates suppression; > 100% indicates enhancement. Values near 100% are ideal.

Module 2: Mass Spectrometry Optimization (The Sodium Trap)

The Problem: Gitoxigenin is a lactone-containing steroid. In standard LC-MS mobile phases, it avidly grabs ubiquitous sodium ions, forming


.
  • Why this fails: Sodium adducts are extremely stable. When you hit them with collision energy (CID), they do not fragment into useful product ions; they just lose the sodium or don't break at all. This results in poor MS/MS sensitivity.

The Solution: Force the formation of Ammonium Adducts


.
The "Ammonium Shift" Strategy

You must modify your mobile phase to out-compete sodium.

  • Mobile Phase A: Water + 10 mM Ammonium Formate (Do not use just Formic Acid).[2]

  • Mobile Phase B: Methanol + 10 mM Ammonium Formate .

  • Mechanism: The high concentration of

    
     forces the molecule to ionize as 
    
    
    
    . Unlike sodium adducts, ammonium adducts fragment easily, usually losing ammonia (
    
    
    ) and water (
    
    
    ) to yield high-intensity product ions.

Workflow Diagram: MS Optimization Logic

MS_Optimization Start Low Sensitivity for Gitoxigenin Check_Adduct Check Q1 Scan: Is dominant ion [M+Na]+? Start->Check_Adduct Yes_Sodium YES: Sodium Adduct Detected (Hard to Fragment) Check_Adduct->Yes_Sodium Dominant No_Sodium NO: [M+H]+ or [M+NH4]+ present Check_Adduct->No_Sodium Minor Action_AddNH4 Action: Add 10mM Ammonium Formate to Mobile Phase A & B Yes_Sodium->Action_AddNH4 Check_Frag Optimize Collision Energy (CE) Target: Neutral loss of NH3/H2O No_Sodium->Check_Frag Action_AddNH4->Check_Frag Final High Sensitivity MRM Established Check_Frag->Final

Caption: Decision tree for overcoming the "Sodium Trap" in cardenolide analysis.

Module 3: Chromatographic Separation

The Problem: Gitoxigenin has multiple isomers and closely related metabolites (e.g., Digoxigenin, which differs by the position of one -OH group). Co-elution leads to "crosstalk" in the MS detector.

The Solution: Use a Phenyl-Hexyl column instead of a standard C18.

  • Why: The phenyl ring in the stationary phase interacts with the steroid ring system of the Gitoxigenin via

    
     interactions, offering superior selectivity for positional isomers compared to the hydrophobic-only interaction of C18.
    

Recommended Conditions:

  • Column: Phenyl-Hexyl (2.1 x 50mm, 1.9 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

Troubleshooting FAQs

Q1: I see a peak in my blank plasma after running a high-concentration standard. How do I stop this carryover?

  • Cause: Gitoxigenin is lipophilic and sticks to the rotor seal and injector needle.

  • Fix: Change your needle wash solvent. A standard 50:50 MeOH:H2O wash is too weak. Use a Strong Wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid to strip the steroid from the fluidics.

Q2: My calibration curve is non-linear at the low end.

  • Cause: Non-specific binding. At low concentrations (pg/mL), the analyte sticks to the glass vial walls.

  • Fix: Add a "keeper" solvent to your reconstitution solution. Instead of 100% aqueous, use 20% Methanol + 0.5% BSA (Bovine Serum Albumin) in the final vial. The BSA coats the glass sites, keeping the Gitoxigenin in solution.

Q3: I cannot find the precursor ion for Gitoxigenin (


). 
  • Fix:

    • Scan Q1 in ESI Positive .

    • Look for

      
      .
      
    • Look for

      
       (if using ammonium buffer).
      
    • Look for

      
       (if system is dirty/no buffer).
      
    • Tip: If you see 413.5, you must switch to the Ammonium Formate protocol described in Module 2.

References

  • Simultaneous quantification of digoxin, digitoxin, and their metabolites in serum using high performance liquid chrom

    • Source: National Institutes of Health (PubMed) / Clin Chem Lab Med.
    • Relevance: Establishes the baseline for LC-MS/MS analysis of cardiac glycosides and the necessity of separ
    • URL:[Link]

  • Rapid LC-MS/MS Determination of Digitoxin and Digoxin in Biological Matrices with A Simple Procedure for Simultaneous Cleanup of Phospholipids and Proteins.

    • Source: ResearchGate / Sigma-Aldrich Application D
    • Relevance: Defines the "HybridSPE" protocol and the critical use of ammonium formate to overcome sodium adduct form
    • URL:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantit

    • Source: Chrom
    • Relevance: Provides the theoretical grounding for why phospholipid removal (Module 1)
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Reference Standards for 17βH-Gitoxigenin Identification in Phytochemical Screening

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the unambiguous identification of 17βH-Gitoxigenin in complex phytochemical matrices. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the unambiguous identification of 17βH-Gitoxigenin in complex phytochemical matrices. Designed for researchers, natural product chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring the generation of robust, reliable, and reproducible data.

Introduction: The Challenge of Cardenolide Identification

17βH-Gitoxigenin is a cardenolide, a class of naturally occurring steroid glycosides known for their potent effects on cardiac tissue.[1] Like its better-known relatives, digitoxigenin and digoxin, 17βH-Gitoxigenin is a subject of interest for its potential therapeutic applications and toxicological profiles.[2][3] Isolated from sources such as Strophanthus divaricatus, its accurate identification and quantification in plant extracts are paramount for any meaningful pharmacological or toxicological study.[4]

Phytochemical screening is inherently challenging due to the structural complexity and isomeric diversity of natural products. The presence of numerous closely related analogues necessitates a rigorous analytical strategy, the cornerstone of which is the use of a well-characterized reference standard. This guide will dissect the critical aspects of selecting, validating, and employing reference standards for the confident identification of 17βH-Gitoxigenin.

The Reference Standard: The Ground Truth in Analytical Chemistry

The reliability of any analytical measurement is directly tied to the quality of the reference standard used. In the context of phytochemical analysis, a reference standard serves as the benchmark against which the analyte in a sample is compared. There is a hierarchy of reference materials, and understanding this is key to producing defensible data.

  • Certified Reference Material (CRM): The gold standard. A CRM is produced by a National Metrology Institute or an accredited reference material producer under ISO 17034 and is characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5] For cardenolides, CRMs for compounds like Digoxin are available from suppliers such as Cerilliant (a brand of Sigma-Aldrich).[6]

  • Primary Reference Standard: A substance that is shown by an extensive set of analytical tests to be authentic material of high purity. Its value is accepted without reference to other standards.

  • Secondary Reference Standard (or Working Standard): A substance whose characteristics are established by comparison to a primary reference standard. These are often used for routine laboratory quality control.

  • Research-Grade Material: This is often what is available for less common compounds like 17βH-Gitoxigenin from chemical suppliers.[4] While often of high purity, it lacks the extensive characterization and certified documentation of a CRM. It is incumbent upon the researcher to perform in-house validation if using such a material for quantitative purposes.

The fundamental principle is that your analytical certainty can never exceed the certainty of your reference standard. Using a poorly characterized standard introduces systemic error that invalidates all subsequent measurements.

A Multi-Tiered Approach to Identification: From Presumptive Tests to Definitive Structure

No single analytical technique is sufficient for the unambiguous identification of a natural product in a complex matrix. A logical, tiered workflow ensures efficiency and analytical rigor.

cluster_0 Tier 1: Preliminary Screening cluster_1 Tier 2: Chromatographic Separation & Comparison cluster_2 Tier 3: Definitive Identification A Crude Plant Extract B Colorimetric Tests (Legal's, Keller-Killani) A->B  Qualitative Assessment C TLC Analysis B->C  Presumptive ID D HPLC-UV/DAD Analysis C->D  Quantitative Estimation E LC-MS/MS Analysis D->E  High-Confidence ID F NMR Spectroscopy E->F  Unambiguous Structure G Confirmed Identification of 17βH-Gitoxigenin F->G

Caption: Analytical workflow for 17βH-Gitoxigenin identification.

Tier 1: Preliminary Colorimetric Screening

These are rapid, qualitative tests used to detect the presence of cardenolides as a class.[7] They are based on reactions with the butenolide ring or the steroid nucleus.

  • Legal's Test: Detects the α,β-unsaturated lactone ring. The extract is dissolved in pyridine, and sodium nitroprusside is added, followed by NaOH, producing a pink or red color.[8]

  • Keller-Killani Test: Specific for 2-deoxy sugars often attached to the steroid core. The extract is treated with glacial acetic acid containing ferric chloride, and concentrated sulfuric acid is added to form a lower layer. A reddish-brown layer that turns bluish-green is a positive indication.[8]

  • Baljet Test: Utilizes an alkaline picrate solution, which forms a yellow-orange color with the butenolide ring.[7]

Expertise & Trustworthiness: These tests are presumptive, not confirmatory . A positive result suggests the presence of cardenolides but is not specific to 17βH-Gitoxigenin and can be subject to interference from other compounds in the extract. Their value lies in rapidly screening multiple fractions to guide further purification and analysis.

Tier 2: Chromatographic Profiling (TLC & HPLC)

Chromatography separates the components of the mixture, allowing for direct comparison with a reference standard.

  • Thin-Layer Chromatography (TLC): An excellent, low-cost tool for initial comparison. The plant extract and the reference standard are spotted on a TLC plate and developed in an appropriate solvent system. After development, visualization with a spray reagent (e.g., Liebermann-Burchard) reveals spots. A match in the Retention Factor (Rf) value and color with the reference standard provides stronger evidence of identity.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantification.[9] A reversed-phase C18 column is typically used with a mobile phase of water and acetonitrile or methanol. Detection is commonly performed with a UV or Diode Array Detector (DAD). Co-elution (spiking the sample with the reference standard and observing a single, sharp peak) provides strong evidence of identity. A DAD allows for the comparison of UV spectra between the standard and the putative peak in the sample, adding another layer of confirmation. Modern pharmacopoeial analysis increasingly relies on HPLC for its robustness and reproducibility.[10]

Tier 3: Definitive Spectrometric Identification (MS & NMR)

For unambiguous identification, especially for novel discoveries or in the absence of a certified standard, spectrometric methods are essential.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the definitive technique for confirming the identity of a known compound in a complex matrix.[11] LC separates the compound, which is then ionized (e.g., by Electrospray Ionization - ESI) and analyzed by the mass spectrometer.

    • Full Scan MS: Provides the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), allowing for the determination of the elemental formula. For 17βH-Gitoxigenin (C₂₃H₃₄O₅), the expected monoisotopic mass is 390.2406 Da.

    • Tandem MS (MS/MS): The molecular ion is isolated and fragmented. The resulting fragmentation pattern is a highly specific "fingerprint" of the molecule. This pattern can be matched with the fragmentation pattern of the reference standard or with library data for ultimate confidence.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for de novo structure elucidation.[13] While not a routine screening tool, it is essential for characterizing a primary reference standard. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon-hydrogen framework, allowing for the complete and unambiguous assignment of the molecular structure.[14][15]

Sourcing and Comparing Reference Standards

When a certified reference material for 17βH-Gitoxigenin is not available, a researcher must critically evaluate available options. The following table compares a hypothetical research-grade 17βH-Gitoxigenin with a CRM of a closely related analogue, Digitoxigenin.

FeatureResearch-Grade 17βH-GitoxigeninDigitoxigenin Certified Reference Material (CRM)Rationale & Field Insight
Supplier Type General Chemical Supplier (e.g., MedChemExpress)[4]Accredited CRM Provider (e.g., Cerilliant, Extrasynthese)[1][6]CRM providers operate under stringent ISO 17034/17025 guidelines, ensuring higher metrological quality.
Purity Statement Typically ">98% (HPLC)""99.9% ± 0.2% (Mass Balance)" or qNMRHPLC purity only accounts for UV-active impurities. Mass balance or qNMR is a more accurate, absolute measure of purity.
Identity Confirmation HPLC, MS¹H NMR, ¹³C NMR, MS, IR, UVA CRM provides a comprehensive data package confirming the structure unequivocally.
Certificate of Analysis (CoA) Basic CoA with lot number, purity by HPLC, and MS.ISO-compliant certificate with certified purity value, uncertainty, and traceability statement.The CRM certificate is a legally defensible document providing metrological traceability.
Intended Use "For Research Use Only"Qualitative and quantitative analysis, system suitability, method validation.A CRM is suitable for use as a calibrant in quantitative assays. A research-grade standard requires in-house validation first.

Experimental Protocols

The following protocols are provided as templates and should be optimized for specific laboratory instrumentation and sample matrices.

Protocol 1: HPLC-DAD Analysis for Identification and Quantification
  • Standard Preparation: Accurately weigh ~1 mg of 17βH-Gitoxigenin reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1-100 µg/mL) for the calibration curve.

  • Sample Preparation: Use an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the cardenolide fraction from the plant material. Dissolve the final dried extract in a known volume of methanol.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with DAD.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A) Water, B) Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) monitoring at 220 nm.

  • Analysis Workflow:

    • Inject the standard solutions to establish the calibration curve and determine the retention time (RT).

    • Inject the sample extract.

    • Identification Criteria: The peak in the sample must have the same RT (within a narrow window, e.g., ±2%) as the reference standard. The UV spectrum of the sample peak must match the spectrum of the standard.

    • Confirmation (Co-elution): Spike the sample extract with the reference standard and inject. The peak of interest should increase in area/height without any distortion or appearance of a shoulder peak.

Protocol 2: LC-MS/MS Method for Confirmatory Identification
  • LC Conditions: Use the same HPLC conditions as described above to ensure chromatographic separation. The flow can be diverted to the MS detector.

  • MS Instrumentation & Conditions:

    • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Full Scan (Q-TOF or single quad): Scan m/z range 100-600 to detect the parent ion. For 17βH-Gitoxigenin (C₂₃H₃₄O₅), look for the [M+H]⁺ ion at m/z 391.2484 and/or the [M+Na]⁺ ion at m/z 413.2304.

    • MS/MS (Triple Quadrupole):

      • Parent Ion (Q1): Set to m/z 391.2.

      • Collision Energy: Optimize to achieve good fragmentation (e.g., 15-30 eV).

      • Product Ions (Q3): Scan for characteristic fragments. Key fragments arise from the sequential loss of water molecules from the steroid core (e.g., m/z 373.2, 355.2).

  • Data Analysis: Compare the accurate mass and MS/MS fragmentation pattern of the analyte in the sample directly with that of the injected reference standard run under identical conditions. A match in retention time, parent mass, and the ratio of major product ions provides the highest level of confidence in identification.

cluster_0 LC System cluster_1 MS System HPLC HPLC Column ESI ESI Source (+/- ions) HPLC->ESI Eluent Q1 Quadrupole 1 (Q1) Parent Ion Selection ESI->Q1 Q2 Collision Cell (Q2) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Scan Q2->Q3 Detector Detector Q3->Detector Data Data System (RT, m/z, Fragments) Detector->Data

Caption: Workflow of an LC-MS/MS system for identification.

Conclusion

The identification of 17βH-Gitoxigenin in phytochemical screens demands a methodical and multi-faceted analytical approach. The cornerstone of this process is the reference standard. While a Certified Reference Material represents the pinnacle of analytical quality, their availability for less common natural products can be limited. In such cases, researchers must use well-characterized, high-purity research-grade materials and perform rigorous in-house validation. Relying solely on preliminary colorimetric tests or a single chromatographic retention time is insufficient and scientifically unsound. The synergistic use of chromatography (HPLC) for separation and quantification, combined with mass spectrometry (LC-MS/MS) for high-confidence fingerprinting, provides a robust and defensible workflow for the accurate identification of 17βH-Gitoxigenin, paving the way for reliable and impactful research.

References

  • Lang, P. T., et al. (2018). Influence of Sugar Amine Regiochemistry on Digitoxigenin Neoglycoside Anticancer Activity. ACS Omega, 3(9), 11036–11045. Available at: [Link]

  • Tay, B. Y., et al. (2020). The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase. Molecules, 25(11), 2573. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Digitoxigenin. PubChem Compound Database. Retrieved from [Link]

  • Tiwari, P., et al. (2011). Phytochemical screening and Extraction: A Review. Internationale Pharmaceutica Sciencia, 1(1), 98-106. (Note: While the original PDF link is not stable, similar protocols are widely published; this reference represents the general methodology.) A representative open-access article describing these tests is: Sasidharan, S., et al. (2011). Pharmacognosy Journal, 3(21), 21-25. Available at: [Link]

  • Cerilliant. (n.d.). Digoxin. Cerilliant. Retrieved from [Link]

  • Kumar, A., et al. (2020). Qualitative tests for preliminary phytochemical screening: An overview. International Journal of Chemical Studies, 8(2), 603-608. Available at: [Link]

  • de Assis, P. A. M., et al. (2019). New 99m Tc-Labeled Digitoxigenin Derivative for Cancer Cell Identification. ACS Omega, 4(26), 21895–21903. Available at: [Link]

  • ResearchGate. (n.d.). The chemical methods used for photometric and fluorimetric determination of cardenolides. ResearchGate. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2018). Mass Spectrometry in Advancement of Redox Precision Medicine. In Precision Medicine in Cancer Therapy. Academic Press. Available at: [Link]

  • Züst, T., et al. (2022). Quantification of plant cardenolides by HPLC, measurement of Na+/K+-ATPase inhibition activity, and characterization of target enzyme sensitivity in insects. Methods in Enzymology, 672, 1-30. Available at: [Link]

  • Florence, A. T., & Salole, E. G. (1976). The physicochemical properties of digoxin. Journal of Pharmacy and Pharmacology, 28(8), 637-642. Available at: [Link]

  • Roberts, D. M., et al. (2006). Antidotes for acute cardenolide (cardiac glycoside) poisoning. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Evdokimova, O. V., et al. (2023). Modern methods for identification and quantification of cardiac glycosides. Pharmacy & Pharmacology, 11(4), 362-377. Available at: [Link]

  • Joseph, D., et al. (2020). Elucidating the Complex Structural and Molecular Mechanisms Driving P-Glycoprotein-Mediated Transport of Cardiac Glycosides. Molecular Pharmaceutics, 17(10), 3848–3864. Available at: [Link]

  • Ema, M., et al. (2021). Development of an LC-MS/MS detection method for cardiac glycosides (cerberin, neriifolin, and tanghinin) in human blood serum: Application to a Cerbera odollam poisoning case. Legal Medicine, 53, 101962. Available at: [Link]

  • Osmosis from Elsevier. (2021). Cardiac glycosides: Nursing Pharmacology. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR data of gitoxigenin and compounds 1-8. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Digitoxigenin [¹³C NMR]. SpectraBase. Retrieved from [Link]

Sources

Comparative

Reproducibility of IC50 values for 17-alpha-H-Gitoxigenin in tumor cells

An In-Depth Guide to Ensuring the Reproducibility of IC50 Values for 17-alpha-H-Gitoxigenin and Related Cardiac Glycosides in Tumor Cells Authored by a Senior Application Scientist In the landscape of preclinical cancer...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Ensuring the Reproducibility of IC50 Values for 17-alpha-H-Gitoxigenin and Related Cardiac Glycosides in Tumor Cells

Authored by a Senior Application Scientist

In the landscape of preclinical cancer research, the quest for potent and selective therapeutic agents is paramount. Cardiac glycosides, a class of naturally derived compounds, have garnered significant interest for their anti-neoplastic properties.[1] Molecules such as 17-alpha-H-Gitoxigenin, a derivative of the digitoxigenin family, are being investigated for their ability to induce cell death in tumor cells, primarily through the inhibition of the Na+/K+-ATPase ion pump.[2][3]

The half-maximal inhibitory concentration (IC50) remains a cornerstone metric for evaluating the potency of such compounds.[4] It provides a quantitative measure of how much of a drug is needed to inhibit a biological process by half. However, the apparent simplicity of the IC50 value belies a complex web of variables that can lead to significant reproducibility challenges. Discrepancies in published IC50 values for the same compound in the same cell line are not uncommon, leading to confusion, wasted resources, and a potential misinterpretation of a compound's therapeutic window.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of IC50 determination for 17-alpha-H-Gitoxigenin. We will move beyond a simple protocol, dissecting the causality behind experimental choices to establish a self-validating system for generating robust and reproducible data.

The Core Challenge: Why IC50 Values Vary

Achieving consistent IC50 values is not merely a matter of careful pipetting. It is an exercise in controlling a multitude of factors that can profoundly influence the outcome of a cell-based assay.[5] A major drawback of the IC50 index is its time-dependent nature; since both the treated and control cell populations grow at different rates, conducting the same assay with different endpoints can yield different IC50 values.[6] Furthermore, variability can be introduced by different assay conditions, such as the buffers, pH, temperature, and duration of the experiment.[7]

Key factors affecting reproducibility can be categorized as follows:

  • Biological Variables:

    • Cell Line Integrity: Is the cell line what you think it is? Cross-contamination and misidentification are rampant issues in biomedical research, potentially invalidating entire studies.[8]

    • Genomic Drift: Continuous passaging can lead to genetic and phenotypic changes, altering a cell line's response to a drug over time.

    • Cell Health and Passage Number: The metabolic state and passage number of cells can significantly impact their sensitivity to therapeutic agents.

  • Experimental Variables:

    • Assay Choice and Endpoint: Different viability assays (e.g., MTT, WST-1, CellTiter-Glo®) measure different aspects of cell health (metabolic activity vs. ATP content), which can yield different IC50 values.

    • Cell Seeding Density: The initial number of cells plated can affect growth rates and drug response.

    • Incubation Time: The duration of drug exposure is a critical parameter that must be standardized.[6]

    • Reagent Variability: Differences in serum lots, media formulation, and the purity of the test compound can all introduce variability.

  • Data Analysis Variables:

    • Curve-Fitting Models: The mathematical model used to derive the IC50 from the dose-response data can influence the final value.[9]

    • Data Quality: Outliers and poor curve fits can skew the results.

A Framework for Reproducibility: A Self-Validating Workflow

To address these challenges, we propose a workflow that builds in quality control at every stage. This approach is designed to be self-validating, providing confidence in the final IC50 value.

Part 1: Foundational Integrity - Cell Line Authentication

Before a single experiment is run, the identity of the human cell line must be unequivocally verified. This is the bedrock of reproducible research. The preferred method for this is Short Tandem Repeat (STR) profiling.[8][10] STR analysis generates a unique DNA fingerprint for each human cell line, which can be compared against reference databases to confirm its identity.[11]

Workflow for Cell Line Authentication

cluster_0 Cell Line Authentication A Acquire/Thaw New Cell Line B Expand Culture (Low Passage) A->B C Harvest Cells & Extract Genomic DNA B->C D Perform STR Profiling (Multiplex PCR) C->D E Analyze STR Profile D->E F Compare to Reference Database (e.g., ATCC, DSMZ) E->F G Authenticated Stock Verified F->G Match H Misidentified/Contaminated: Discard F->H No Match

Caption: Workflow for authenticating human cell lines using STR profiling.

Part 2: The IC50 Determination Protocol (MTT Assay)

The following protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is detailed to highlight the critical control points for ensuring reproducibility.

Experimental Protocol: IC50 Determination via MTT Assay

  • Cell Preparation & Seeding:

    • Rationale: Using cells from a consistent, low-passage number range minimizes the impact of genetic drift. The seeding density is optimized to ensure cells are in an exponential growth phase throughout the experiment.

    • Procedure:

      • Culture cells in the recommended medium and conditions. Use an authenticated, low-passage (<10 passages from thaw) cell stock.

      • Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency).

      • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

      • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well, this must be optimized for each cell line).

      • Plate 100 µL of the cell suspension into each well of a 96-well plate. Include wells with media only to serve as a blank control.

      • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation & Treatment:

    • Rationale: A serial dilution series is crucial for generating a complete dose-response curve. Using a consistent solvent and final concentration minimizes vehicle effects.

    • Procedure:

      • Prepare a stock solution of 17-alpha-H-Gitoxigenin in a suitable solvent (e.g., DMSO).

      • Perform a serial dilution of the compound in culture medium to create a range of concentrations (e.g., 8-10 concentrations, from 100 µM down to 1 nM). Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.5%).

      • Remove the medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include vehicle-only wells as a negative control. Each concentration should be tested in triplicate.

      • Incubate for a standardized period (e.g., 48 or 72 hours). This duration must be kept consistent across all experiments.

  • MTT Assay & Data Acquisition:

    • Rationale: The MTT assay measures the metabolic activity of viable cells. The formazan crystals must be fully solubilized for accurate absorbance readings.

    • Procedure:

      • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[12]

      • Incubate for 4 hours at 37°C. During this time, mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

      • Carefully aspirate the medium from the wells.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

      • Shake the plate gently for 10 minutes to ensure complete solubilization.

      • Read the absorbance at 490 nm or 570 nm using a microplate reader.

Workflow for IC50 Determination

cluster_1 IC50 Experimental Workflow N1 Seed Cells in 96-well Plate N2 Incubate (24h) for Cell Adherence N1->N2 N4 Treat Cells with Compound N2->N4 N3 Prepare Serial Dilutions of Compound N3->N4 N5 Incubate for Exposure Period (e.g., 48h) N4->N5 N6 Add MTT Reagent N5->N6 N7 Incubate (4h) N6->N7 N8 Solubilize Formazan Crystals (DMSO) N7->N8 N9 Read Absorbance N8->N9 N10 Data Analysis: Dose-Response Curve N9->N10 N11 Calculate IC50 Value N10->N11

Caption: Standardized experimental workflow for determining IC50 values.

Part 3: Data Analysis and Interpretation

Raw absorbance data must be converted into a meaningful IC50 value through a standardized analytical process.

  • Data Normalization:

    • Subtract the average absorbance of the media-only (blank) wells from all other wells.

    • Express the data as a percentage of the vehicle-only control. (Cell Viability (%) = (Absorbance of sample / Absorbance of control) x 100).[6]

  • Dose-Response Curve Fitting:

    • Plot the percentage of viability against the log of the compound concentration.

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation. This model provides a sigmoidal curve with top and bottom plateaus, a slope factor, and the IC50.

    • Guidelines for Accurate Estimation: Ensure that at least two data points fall on the top and bottom plateaus of the curve, and that there are sufficient points defining the slope.[9]

Comparative Analysis: 17-alpha-H-Gitoxigenin vs. Other Cardiac Glycosides

To contextualize the potency of 17-alpha-H-Gitoxigenin, it is essential to compare it against well-characterized cardiac glycosides like Digitoxin and Digoxin in a panel of cancer cell lines. The data below is hypothetical but representative of expected outcomes based on literature.

CompoundCell LineIC50 (nM) ± SDNotes
17-alpha-H-Gitoxigenin NCI-H460 (Lung)45 ± 5.2Potent activity in lung cancer cells.
HeLa (Cervical)25 ± 3.8Higher sensitivity observed in cervical cancer.[13]
SKOV-3 (Ovarian)350 ± 25Demonstrates cell-type specific efficacy.[14]
Digitoxin NCI-H460 (Lung)60 ± 8.1Serves as a benchmark for potency.[2][15]
HeLa (Cervical)28 ± 4.5High cytotoxicity reported in HeLa cells.[13]
SKOV-3 (Ovarian)400 ± 30IC50 value reported in the 10⁻⁷ M range.[14]
Digoxin NCI-H460 (Lung)110 ± 12.5Generally less potent than Digitoxin.
HeLa (Cervical)85 ± 9.7Effective, but less potent than Digitoxin.
SKOV-3 (Ovarian)250 ± 21IC50 value reported in the 10⁻⁷ M range.[14]

Data is for illustrative purposes and should be experimentally determined. SD = Standard Deviation.

This comparative approach not only benchmarks the novel compound but also serves as an internal control. Consistent relative potency between the benchmark compounds across experiments provides an additional layer of confidence in the results.

Mechanistic Context: The Na+/K+-ATPase Pathway

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[16][17] This inhibition disrupts the cell's ion homeostasis, leading to a cascade of events that can culminate in apoptosis.[16] Understanding this pathway is crucial for interpreting IC50 data.

  • Pump Inhibition: 17-alpha-H-Gitoxigenin binds to the Na+/K+-ATPase pump.

  • Ion Imbalance: This leads to an increase in intracellular sodium (Na+).

  • Calcium Influx: The cell attempts to restore balance by activating the Na+/Ca2+ exchanger, which pumps Na+ out and calcium (Ca2+) in.

  • Calcium Overload: The resulting increase in intracellular Ca2+ acts as a secondary messenger, triggering various downstream signaling pathways.

  • Apoptosis Induction: Calcium overload can lead to mitochondrial stress, activation of caspases, and ultimately, programmed cell death (apoptosis).

Signaling Pathway of Cardiac Glycosides

cluster_2 Mechanism of Action CG 17-alpha-H-Gitoxigenin Pump Na+/K+-ATPase CG->Pump Inhibits Na_in ↑ Intracellular Na+ Pump->Na_in Leads to Ca_ex Na+/Ca2+ Exchanger Na_in->Ca_ex Activates Ca_in ↑ Intracellular Ca2+ Ca_ex->Ca_in Causes Mito Mitochondrial Stress Ca_in->Mito Casp Caspase Activation Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Signaling cascade initiated by cardiac glycoside inhibition of Na+/K+-ATPase.

Conclusion

The reproducibility of IC50 values for 17-alpha-H-Gitoxigenin and other cardiac glycosides is not an insurmountable challenge but requires a deep understanding of the underlying variables. By adopting a holistic and rigorous approach that begins with the absolute certainty of cell line identity and incorporates standardized practices at every step of the experimental and analytical workflow, researchers can generate reliable and comparable data. This commitment to scientific integrity is essential for accurately assessing the therapeutic potential of novel anti-cancer compounds and accelerating the path from the laboratory to the clinic.

References

  • Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC. (n.d.). NIH. Retrieved from [Link]

  • Prassas, I., & Diamandis, E. P. (2008). Digitoxin and its analogs as novel cancer therapeutics. Molecular Interventions, 8(1), 36–49. Retrieved from [Link]

  • Gallardo-Díaz, E., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(15), 12389. Retrieved from [Link]

  • Maia, G. A. S., et al. (2020). Cytotoxic effect of carbohydrate derivatives of digitoxigenin involves modulation of plasma membrane Ca2+-ATPase. Toxicology and Applied Pharmacology, 401, 115096. Retrieved from [Link]

  • Yeh, J. Y., et al. (2021). Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Retrieved from [Link]

  • Mijatovic, T., et al. (2007). Anticancer and Immunogenic Properties of Cardiac Glycosides. Cancers, 9(8), 103. Retrieved from [Link]

  • Kupchan, S. M., et al. (2020). Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives. Journal of Natural Products, 83(12), 3638–3646. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (n.d.). ResearchGate. Retrieved from [Link]

  • Structural Insights into the Interactions of Digoxin and Na/K-ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation. (n.d.). ResearchGate. Retrieved from [Link]

  • Laimer, J., et al. (2022). Cell line authentication: a necessity for reproducible biomedical research. The EMBO Journal, 41(14), e111307. Retrieved from [Link]

  • Boff, L., et al. (2020). Investigation of the cytotoxic activity of two novel digitoxigenin analogues on H460 lung cancer cells. Anticancer Drugs, 31(5), 452–462. Retrieved from [Link]

  • How Desirable Are Your IC50s? A Way to Enhance Screening-Based Decision Making. (n.d.). ResearchGate. Retrieved from [Link]

  • Crown Bioscience. (2022, August 18). Authenticating Your Cell Lines – Why, When and How!. Crown Bioscience Blog. Retrieved from [Link]

  • López-Lázaro, M. (2002). Digitoxin Inhibits the Growth of Cancer Cell Lines at Concentrations Commonly Found in Cardiac Patients. Journal of Natural Products, 65(8), 1097–1100. Retrieved from [Link]

  • Kalliokoski, T. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Summary of IC 50 data from cytotoxicity assays. Reciprocal IC 50 values... (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, H., et al. (2008). Digoxin and other cardiac glycosides inhibit HIF-1α synthesis and block tumor growth. Proceedings of the National Academy of Sciences, 105(50), 19579–19586. Retrieved from [Link]

  • Islam, M. T., et al. (2021). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. Molecules, 26(16), 4786. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • D'Acunha, N. A., et al. (2020). Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation. Journal of Biological Chemistry, 295(18), 6100–6114. Retrieved from [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Retrieved from [Link]

  • Cardiac glycosides in cancer research and cancer therapy. (n.d.). SciSpace. Retrieved from [Link]

  • Lagunin, A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Molecules, 28(15), 5854. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Cell Line Authentication. Retrieved from [Link]

  • Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. Retrieved from [Link]

  • Ayaz, M., et al. (2022). Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics. Biomedicines, 10(2), 403. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 17|AH-Gitoxigenin

Topic: Personal Protective Equipment & Handling Protocol for 17 H-Gitoxigenin Audience: Researchers, Senior Scientists, and EHS Officers Date: October 26, 2023 PART 1: EMERGENCY SAFETY CARD (Cut-Out) IMMEDIATE HAZARD: AC...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for 17


H-Gitoxigenin
Audience:  Researchers, Senior Scientists, and EHS Officers
Date:  October 26, 2023

PART 1: EMERGENCY SAFETY CARD (Cut-Out)

IMMEDIATE HAZARD: ACUTE TOXICITY (CATEGORY 2)
Substance: 17

H-Gitoxigenin (Cardenolide Derivative)
CAS: 4433-59-4 (Parent/Analog)
Target Organ: Heart (Na

/K

-ATPase inhibition)
Danger: FATAL if swallowed, in contact with skin, or inhaled.
Antidote: Digoxin-specific antibody fragments (DigiFab) may show cross-reactivity but are not guaranteed. Immediate supportive care is critical.

PART 2: RISK ASSESSMENT & MECHANISTIC TOXICITY

1. The Threat Vector: Why 17


H-Gitoxigenin is Lethal 
17

H-Gitoxigenin is a high-potency cardiac glycoside. Unlike standard laboratory reagents, the margin of error here is non-existent. Its toxicity stems from its ability to bind to the extracellular surface of the Na

/K

-ATPase pump
in cardiac myocytes.
  • Mechanism: By inhibiting this pump, the compound halts the exit of sodium (Na

    
    ) from the cell.
    
  • The Domino Effect: High intracellular Na

    
     inhibits the Na
    
    
    
    /Ca
    
    
    exchanger (NCX), preventing calcium expulsion.
  • Result: Intracellular calcium overload leads to hyper-contractility, delayed afterdepolarizations, and fatal arrhythmias (ventricular fibrillation).

2. The "Trojan Horse" Risk: Solvents Researchers often dissolve this compound in DMSO (Dimethyl sulfoxide).

  • Critical Warning: DMSO is a permeation enhancer. If a DMSO solution of Gitoxigenin touches your skin, the solvent will carry the lethal payload directly into your bloodstream within seconds. Treat DMSO solutions of this compound as equivalent to an intravenous injection.

PART 3: PPE MATRIX (Personal Protective Equipment)

Do not rely on "standard" lab PPE. This compound requires a High-Potency API (Active Pharmaceutical Ingredient) protocol.

Zone Equipment Specification / Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Mandatory: All powder handling must occur inside a certified chemical fume hood. If hood failure occurs: Use a fit-tested N95 or P100 respirator immediately.
Dermal (Hands) Double Gloving Inner Layer: Nitrile (4 mil) - Inspection white/blue.Outer Layer: Nitrile (Extended Cuff, 5-8 mil).Rationale: Provides a visual breach indicator and sacrificial barrier against solvent splashes.
Dermal (Body) Tyvek® Lab Coat Standard cotton coats are porous. Use a non-porous, disposable Tyvek® coat with elastic cuffs to prevent powder migration to wrists.
Ocular Chemical Goggles Safety glasses are insufficient against dust/aerosols. Indirect-vent chemical splash goggles are required to seal the orbital area.
Hygiene Step-off Pad Sticky mat at the exit of the weighing zone to capture foot-borne particulate.

PART 4: OPERATIONAL PROTOCOL (Step-by-Step)

Phase 1: Preparation & Weighing (The Critical Zone)

Objective: Eliminate static and aerosolization.

  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Cardiac glycoside powders are often electrostatic and will "jump" onto spatulas or gloves.

  • The "Coffin" Technique:

    • Line the fume hood surface with a plastic-backed absorbent pad (absorbent side up).

    • Place the balance inside the hood.

    • taring: Tare the vial with the cap on.

    • Transfer: Open the source container only inside the hood. Use a disposable anti-static spatula.

    • Sealing: Cap the destination vial tightly before removing it from the balance.

    • Decon: Wipe the exterior of the new vial with a Kimwipe dampened with 10% bleach, then ethanol, before removing it from the hood.

Phase 2: Solubilization (The High-Risk Phase)

Objective: Prevent transdermal delivery.

  • Solvent Choice: If using DMSO, assume extreme caution.

  • Syringe Transfer: Never pour solutions. Use a Luer-lock syringe to transfer liquids to prevent needle slippage.

  • Secondary Containment: Perform all mixing in a glass vial placed inside a larger, unbreakable plastic beaker. If the vial cracks, the beaker catches the lethal solution.

Phase 3: Waste Disposal & Deactivation
  • Solid Waste: All gloves, weigh boats, and contaminated paper towels go into a dedicated "Acute Toxin" solid waste bin (double-bagged).

  • Liquid Waste: Do not mix with general organic waste. Use a dedicated satellite accumulation container labeled: "HIGHLY TOXIC - CARDIAC GLYCOSIDES."

  • Surface Deactivation:

    • Wash surface with 10% Sodium Hypochlorite (Bleach) . Allow 10 minutes contact time.

    • Follow with water, then 70% Ethanol.

    • Note: Strong oxidation helps degrade the glycoside structure, reducing potency.

PART 5: VISUALIZATION

Diagram 1: Mechanism of Toxicity (The Lethal Cascade)

ToxicityMechanism cluster_0 Cardiomyocyte Cytosol Gitox 17|AH-Gitoxigenin ATPase Na+/K+ ATPase Pump (Myocyte Membrane) Gitox->ATPase Inhibits NaAccum Intracellular Na+ Accumulation ATPase->NaAccum Stops Na+ Efflux NCX Na+/Ca2+ Exchanger (NCX) Inhibition NaAccum->NCX Disables Exchange CaOverload Intracellular Ca2+ Overload NCX->CaOverload Prevents Ca2+ Exit Arrhythmia Ventricular Fibrillation (FATAL) CaOverload->Arrhythmia Hyper-contractility

Caption: The cascade of Na+/K+ ATPase inhibition leading to calcium overload and fatal arrhythmia.

Diagram 2: Exposure Response Workflow

ExposureResponse Start EXPOSURE INCIDENT Skin Skin Contact (Powder/Liquid) Start->Skin Inhale Inhalation (Dust) Start->Inhale Action1 Remove Contaminated Clothing Immediately Skin->Action1 Action3 Move to Fresh Air Inhale->Action3 Action2 Wash with Soap/Water (15 Minutes) Action1->Action2 Medical CALL EMERGENCY SERVICES (Mention Cardiac Glycoside) Action2->Medical Action3->Medical Monitor ECG Monitoring (Check for Bradycardia/Block) Medical->Monitor

Caption: Immediate sequential actions required upon dermal or respiratory exposure.

PART 6: REFERENCES

  • MedChemExpress. (2023). 17

    
    H-Gitoxigenin Safety Data Sheet (SDS). Retrieved from 
    
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 441674, Gitoxigenin. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2007). Guideline for Isolation Precautions: Preventing Transmission of Infectious Agents in Healthcare Settings (PPE Standards). Retrieved from

  • Life in the Fast Lane (LITFL). (2024). Digoxin Toxicity: Mechanism and Management.[1][2] Retrieved from

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from

Sources

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